Decanoic acid, 6-hydroxy-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16899-10-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxydecanoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoic acid (CAS No. 16899-10-8) is a medium-chain hydroxy fatty acid.[1][2] Its structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-6 position.[2] This bifunctional nature makes it a molecule of interest for various applications, including the synthesis of specialty polymers, surfactants, and as a potential building block in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and a hypothetical metabolic pathway.
Chemical Structure and Identifiers
The chemical structure and key identifiers of 6-hydroxydecanoic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 6-hydroxydecanoic acid |
| Synonyms | ε-Hydroxydecanoic acid |
| CAS Number | 16899-10-8[3] |
| Molecular Formula | C₁₀H₂₀O₃[3] |
| Molecular Weight | 188.27 g/mol [3] |
| SMILES | CCCCC(O)CCCCC(=O)O[2] |
| InChI | InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)[2] |
Physicochemical Properties
Experimental data on the physicochemical properties of 6-hydroxydecanoic acid are limited. The following table includes predicted values from reputable sources, offering a valuable reference for research and development.
| Property | Predicted Value | Source |
| logP | 2.37 | ALOGPS[2] |
| logS | -1.9 | ALOGPS[2] |
| pKa (Strongest Acidic) | 4.71 | ChemAxon[2] |
| pKa (Strongest Basic) | -1.3 | ChemAxon[2] |
| Physiological Charge | -1 | ChemAxon[2] |
| Hydrogen Acceptor Count | 3 | ChemAxon[2] |
| Hydrogen Donor Count | 2 | ChemAxon[2] |
| Polar Surface Area | 57.53 Ų | ChemAxon[2] |
| Rotatable Bond Count | 8 | ChemAxon[2] |
| Refractivity | 51.15 m³·mol⁻¹ | ChemAxon[2] |
| Polarizability | 22.36 ų | ChemAxon[2] |
Spectroscopic Data (Predicted)
-
¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the carbonyl group, and the overlapping signals of the aliphatic chain protons.
-
¹³C NMR Spectrum (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the different methylene carbons in the aliphatic chain.
-
Infrared (IR) Spectrum (Predicted): The IR spectrum is predicted to exhibit a broad absorption band corresponding to the O-H stretch of the carboxylic acid and the alcohol, a sharp peak for the C=O stretch of the carboxylic acid, and C-H stretching and bending vibrations for the aliphatic chain.
-
Mass Spectrum (Predicted): The mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the carbon chain.
Synthesis of 6-Hydroxydecanoic Acid
The regioselective hydroxylation of fatty acids presents a significant synthetic challenge. Biocatalysis, particularly using cytochrome P450 monooxygenases, has emerged as a promising method for the targeted hydroxylation of C-H bonds in fatty acids.[4][5]
Proposed Enzymatic Synthesis
A plausible route for the synthesis of 6-hydroxydecanoic acid involves the whole-cell biotransformation of decanoic acid using an engineered microorganism expressing a cytochrome P450 enzyme with selectivity for the C-6 position.
Experimental Protocol: General Procedure for Enzymatic Hydroxylation
The following is a generalized protocol based on methods for the enzymatic hydroxylation of other medium-chain fatty acids.[3][6] Specific conditions would need to be optimized for the synthesis of 6-hydroxydecanoic acid.
-
Strain Cultivation: An engineered E. coli strain harboring a plasmid for the expression of a selected cytochrome P450 monooxygenase and its redox partners is cultured in a suitable growth medium (e.g., LB or M9 minimal medium) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induction of Protein Expression: Expression of the P450 enzyme is induced by the addition of an appropriate inducer (e.g., IPTG) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours) to allow for proper protein folding and expression.
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.4). Decanoic acid, the substrate, is added to the cell suspension (often dissolved in a co-solvent like DMSO or ethanol to improve solubility). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.
-
Extraction and Purification: After the reaction, the mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated. The crude product can be purified using techniques such as column chromatography on silica gel.
-
Analysis: The purified 6-hydroxydecanoic acid is characterized by spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.
Hypothetical Metabolic Pathway
While the specific metabolic fate of 6-hydroxydecanoic acid is not well-documented, a hypothetical pathway can be proposed based on the known metabolism of other hydroxy fatty acids. It is likely to undergo further oxidation and degradation through pathways common to fatty acid metabolism.
The following diagram illustrates a plausible, though hypothetical, metabolic pathway for 6-hydroxydecanoic acid.
References
- 1. Method for producing medium-chain omega-hydroxy fatty acids, alpha,omega-dicarboxylic acids, and omega-amino fatty acids from long-chain fatty acids by biotransformation - Eureka | Patsnap [eureka.patsnap.com]
- 2. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 3. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoic acid (CAS Number: 16899-10-8) is a medium-chain hydroxy fatty acid.[1] Its structure, featuring a ten-carbon backbone with a hydroxyl group at the sixth position and a terminal carboxylic acid, imparts unique chemical properties that make it a molecule of interest in various scientific and industrial fields. This guide provides a comprehensive overview of the known physicochemical characteristics of 6-hydroxydecanoic acid, with a focus on quantitative data, and highlights areas where experimental data is currently lacking.
Physicochemical Properties
The available data on the physicochemical properties of 6-hydroxydecanoic acid is a mix of qualitative descriptions, predicted values, and data for analogous compounds due to a scarcity of direct experimental measurements for this specific isomer.
Table 1: Summary of Physicochemical Data for 6-Hydroxydecanoic Acid
| Property | Value/Description | Data Type |
| Molecular Formula | C₁₀H₂₀O₃ | |
| Molecular Weight | 188.27 g/mol [2] | Calculated |
| CAS Number | 16899-10-8[2] | |
| Appearance | Colorless to pale yellow liquid[2] | Qualitative |
| Melting Point | Not experimentally determined. Described as a liquid at room temperature. | Qualitative |
| Boiling Point | Not experimentally determined. | |
| pKa (acid dissociation constant) | ~4.71 | Predicted |
| Solubility | Limited solubility in water; soluble in organic solvents.[2] | Qualitative |
| logP (octanol-water partition coefficient) | ~2.2 - 2.37 | Predicted |
Note: The pKa and logP values are predicted and should be used with the understanding that they are not experimentally verified. The lack of experimental data for melting and boiling points is a significant gap in the current body of knowledge for this compound.
Spectroscopic Data
A thorough search of available literature and spectral databases did not yield any experimentally obtained spectra (NMR, IR, or Mass Spectrometry) specifically for 6-hydroxydecanoic acid. While general principles of spectroscopy for carboxylic acids and secondary alcohols can be applied to predict spectral features, no definitive experimental data can be presented here.
Experimental Protocols
Due to the absence of published experimental studies detailing the characterization of 6-hydroxydecanoic acid, specific, validated protocols for the determination of its physicochemical properties cannot be provided. However, standard methodologies for characterizing similar compounds would include:
-
Melting and Boiling Point Determination: Standard techniques such as differential scanning calorimetry (DSC) for melting point and distillation under reduced pressure for boiling point would be appropriate.
-
pKa Determination: Potentiometric titration is a common and accurate method for determining the pKa of carboxylic acids.
-
Solubility Studies: Shake-flask method followed by quantification using techniques like HPLC or GC-MS would be suitable for determining solubility in various solvents.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy: Analysis could be performed on a neat sample using an ATR-FTIR spectrometer.
-
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or electron ionization (EI) coupled with a mass analyzer would be used to determine the mass-to-charge ratio and fragmentation pattern.
-
Synthesis Workflow
Caption: A generalized workflow for the synthesis and subsequent physicochemical characterization of 6-hydroxydecanoic acid.
Conclusion
6-Hydroxydecanoic acid is a molecule with potential applications, yet its fundamental physicochemical properties have not been extensively studied and reported in publicly accessible literature. This guide summarizes the currently available information, which is largely based on predictions and qualitative descriptions. There is a clear need for experimental determination of its melting point, boiling point, pKa, solubility, and comprehensive spectroscopic analysis to build a complete and accurate profile of this compound. Such data would be invaluable for researchers and developers working with this and related molecules.
References
The Enigmatic 6-Hydroxydecanoic Acid: A Technical Guide to Its Putative Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoic acid, a medium-chain hydroxy fatty acid, remains a molecule of significant interest yet elusive presence in the natural world. While its counterparts, such as 2-, 3-, and 10-hydroxydecanoic acids, have been identified in various biological systems, the specific natural occurrence and biosynthetic pathway of 6-hydroxydecanoic acid are not well-documented in current scientific literature. This technical guide consolidates the current understanding of medium-chain hydroxy fatty acid biochemistry to propose a putative framework for the natural occurrence and biosynthesis of 6-hydroxydecanoic acid. It further provides detailed, adaptable experimental protocols for its extraction, identification, and quantification, aiming to equip researchers with the necessary tools to explore and potentially uncover the role of this enigmatic compound in biological systems. The absence of concrete data for 6-hydroxydecanoic acid underscores a significant research gap, and this guide is intended to serve as a foundational resource to stimulate and direct future investigations.
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. They are found in a wide range of organisms, from bacteria and fungi to plants and animals, where they play crucial roles in cellular structure, signaling, and defense. Medium-chain hydroxy fatty acids (MC-HFAs), typically containing 6 to 12 carbon atoms, are of particular interest due to their potential applications in the pharmaceutical, cosmetic, and food industries. While significant research has focused on ω- and α-hydroxylated fatty acids, the in-chain hydroxylated variants, such as 6-hydroxydecanoic acid, remain largely unexplored.
This guide addresses the current knowledge vacuum surrounding 6-hydroxydecanoic acid by:
-
Proposing potential natural sources based on the known distribution of similar MC-HFAs.
-
Detailing a hypothetical biosynthetic pathway grounded in the established mechanisms of fatty acid hydroxylation.
-
Providing comprehensive experimental protocols for the investigation of this molecule.
-
Presenting data table templates and illustrative diagrams to guide future research and data presentation.
Putative Natural Occurrence
Currently, there is no direct evidence documenting the natural occurrence of 6-hydroxydecanoic acid in specific organisms. The Human Metabolome Database (HMDB) lists it as "Expected but not Quantified," indicating a lack of concrete analytical data in human samples. However, based on the known distribution of other MC-HFAs, potential sources for investigation could include:
-
Microorganisms: Bacteria, particularly species from the genera Pseudomonas and Bacillus, are known to produce a variety of HFAs through the action of cytochrome P450 monooxygenases and other hydroxylating enzymes. These organisms are prime candidates for the discovery of 6-hydroxydecanoic acid.
-
Plants: While less common, in-chain HFAs have been reported in some plant species, often as components of cutin and suberin. A systematic screening of plant lipidomes could reveal the presence of 6-hydroxydecanoic acid.
-
Insects: Royal jelly, a secretion from honeybees, is rich in 10-hydroxy-2-decenoic acid. While 6-hydroxydecanoic acid has not been reported, the metabolic machinery for HFA production in insects warrants further investigation.
Hypothetical Biosynthesis of 6-Hydroxydecanoic Acid
The biosynthesis of 6-hydroxydecanoic acid is likely to proceed via one of two major pathways for fatty acid modification: direct hydroxylation of decanoic acid by a cytochrome P450 monooxygenase or as an intermediate in the β-oxidation of longer-chain fatty acids.
Pathway 1: Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. The regioselectivity of CYP-mediated hydroxylation is determined by the specific enzyme's active site architecture. While many CYPs exhibit a preference for terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, in-chain hydroxylation is also known to occur.[1][2][3][4][5]
A hypothetical pathway for the biosynthesis of 6-hydroxydecanoic acid via a CYP enzyme is depicted below:
Pathway 2: β-Oxidation Intermediate
The β-oxidation pathway is a central metabolic process for the degradation of fatty acids. While the canonical pathway involves the formation of 3-hydroxyacyl-CoA intermediates, atypical β-oxidation pathways or related enzymatic activities could potentially lead to the formation of 6-hydroxydecanoic acid from longer-chain fatty acids. This would likely involve a series of enzymatic steps including acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, and a hypothetical hydroxylase with specificity for the C6 position, followed by chain cleavage.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the extraction, identification, and quantification of 6-hydroxydecanoic acid from biological samples. These are general methods that may require optimization depending on the specific sample matrix.[6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Extraction of Total Lipids
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenize the biological sample (e.g., microbial cell pellet, plant tissue, animal tissue) in a suitable buffer.
-
To 1 volume of the homogenate, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 1.25 volumes of chloroform and vortex for another 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube and evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
Saponification and Fatty Acid Methyl Ester (FAME) Derivatization
For the analysis of total fatty acid content, including those esterified in complex lipids, a saponification step is required, followed by derivatization to fatty acid methyl esters (FAMEs) for gas chromatography analysis.
Materials:
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Hexane
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube.
-
Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Trimethylsilyl (TMS) Derivatization of Hydroxyl Groups
To improve the volatility and chromatographic behavior of the hydroxyl group in 6-hydroxydecanoic acid, it should be derivatized to a trimethylsilyl (TMS) ether.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block
Procedure:
-
Evaporate the FAME-containing hexane extract to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
Typical GC Conditions (to be optimized):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
Typical MS Conditions (to be optimized):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-550
Identification: The identification of the TMS-derivatized methyl ester of 6-hydroxydecanoic acid will be based on its retention time and its mass spectrum. The mass spectrum is expected to show a molecular ion and characteristic fragmentation patterns, including ions resulting from the cleavage adjacent to the TMS-ether group, which will be indicative of the hydroxyl group's position at C6.
Experimental Workflow Diagram
Data Presentation
The following tables are templates for the structured presentation of quantitative data that may be generated from the successful identification and quantification of 6-hydroxydecanoic acid.
Table 1: Putative Concentration of 6-Hydroxydecanoic Acid in Various Biological Samples
| Sample ID | Source Organism | Tissue/Cellular Fraction | Concentration (µg/g dry weight) | Standard Deviation |
Table 2: Comparison of 6-Hydroxydecanoic Acid Production under Different Conditions (e.g., in a microbial culture)
| Condition ID | Growth Medium | Temperature (°C) | Incubation Time (h) | 6-Hydroxydecanoic Acid Titer (mg/L) |
Conclusion and Future Directions
The study of 6-hydroxydecanoic acid is currently hampered by a significant lack of data regarding its natural occurrence and biosynthesis. This technical guide provides a foundational framework to initiate and guide research in this area. By leveraging established methodologies for the analysis of other hydroxy fatty acids and by proposing plausible biosynthetic pathways, we hope to stimulate targeted research efforts.
Future research should focus on:
-
Systematic screening of microbial, plant, and insect lipidomes for the presence of 6-hydroxydecanoic acid.
-
Identification and characterization of the specific enzymes responsible for its biosynthesis, particularly cytochrome P450 monooxygenases with novel regioselectivity.
-
Elucidation of the physiological role of 6-hydroxydecanoic acid in the organisms in which it is discovered.
-
Exploration of its potential applications in medicine and industry.
The discovery and characterization of 6-hydroxydecanoic acid and its biosynthetic pathway would not only fill a knowledge gap in lipid biochemistry but also potentially open up new avenues for the biotechnological production of valuable specialty chemicals.
References
- 1. [PDF] Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s | Semantic Scholar [semanticscholar.org]
- 2. "Controlling the fatty acid hydroxylation regioselectivity of CYP152A1 " by Lucas Hammerer, Michael Frieß et al. [dc.engconfintl.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. marinelipids.ca [marinelipids.ca]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Hydroxydecanoic Acid: A Technical Overview
Disclaimer: As of October 2025, a comprehensive set of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-hydroxydecanoic acid is not readily accessible in common chemical databases and scientific literature. This document, therefore, presents predicted spectroscopic data and general characteristics expected for this molecule based on its structure and data from analogous compounds. The experimental protocols provided are generalized standard procedures for the spectroscopic analysis of organic compounds of this nature.
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid. Its structure, containing both a hydroxyl and a carboxylic acid functional group, makes it a molecule of interest in various fields, including the synthesis of biodegradable polymers and specialty chemicals. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides an overview of the expected spectroscopic data and the methodologies for their acquisition.
Predicted and Expected Spectroscopic Data
While experimental data is not available, computational models and the analysis of similar molecules allow for the prediction of key spectroscopic features.
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 6-hydroxydecanoic acid (molar mass: 188.27 g/mol ), the following mass-to-charge ratios (m/z) for various adducts are predicted:
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.1485 |
| [M+Na]⁺ | 211.1305 |
| [M+K]⁺ | 227.1044 |
| [M-H]⁻ | 187.1340 |
| [M+Cl]⁻ | 223.1107 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 6-hydroxydecanoic acid is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing carboxylic acid and hydroxyl groups.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | singlet | 1H |
| -CH(OH)- | 3.5 - 3.8 | multiplet | 1H |
| -CH₂-COOH | 2.2 - 2.5 | triplet | 2H |
| -CH₂-CH(OH)- | 1.4 - 1.7 | multiplet | 2H |
| -CH₂-CH₂-COOH | 1.5 - 1.8 | multiplet | 2H |
| Other -CH₂- | 1.2 - 1.5 | multiplet | 8H |
| -CH₃ | 0.8 - 1.0 | triplet | 3H |
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| -CH(OH)- | 65 - 75 |
| -CH₂-COOH | 30 - 40 |
| Carbons adjacent to -CH(OH)- | 35 - 45 |
| Other -CH₂- | 20 - 35 |
| -CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-hydroxydecanoic acid is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C-O (Carboxylic Acid/Alcohol) | Stretching | 1050 - 1300 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like 6-hydroxydecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-hydroxydecanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired exchange of labile protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes.
-
EI (for volatile derivatives): The sample may need to be derivatized (e.g., silylation) to increase its volatility. The derivatized sample is then introduced into the instrument, often via gas chromatography (GC).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Biological Role and Metabolic Pathways of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific disciplines due to its presence in natural products and its involvement in key metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 6-hydroxydecanoic acid, focusing on its biological significance, metabolic routes, and the analytical methodologies used for its study. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.
Biological Role of 6-Hydroxydecanoic Acid
While specific biological roles of 6-hydroxydecanoic acid are not as extensively studied as other hydroxy fatty acids like 3-hydroxy or 10-hydroxydecanoic acid, its position as a metabolic intermediate suggests several potential functions:
-
Metabolic Intermediate: 6-Hydroxydecanoic acid is an intermediate in the ω-oxidation and subsequent β-oxidation of decanoic acid. These pathways are crucial for the detoxification of fatty acids and for providing alternative energy sources when primary metabolic routes are impaired.
-
Component of Microbial Lipids: Hydroxy fatty acids are integral components of complex lipids in various microorganisms, contributing to the structural integrity and function of cell membranes and extracellular signaling molecules. While not explicitly detailed for the 6-hydroxy isomer, its presence in microbial systems suggests a potential role in these structures.
-
Precursor for Biopolymer Synthesis: Hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage. It is plausible that 6-hydroxydecanoic acid could serve as a precursor for the synthesis of specific PHAs.
Metabolic Pathways Involving 6-Hydroxydecanoic Acid
The metabolism of 6-hydroxydecanoic acid is primarily understood through the lens of fatty acid oxidation pathways, namely ω-oxidation and β-oxidation.
Omega (ω)-Oxidation of Decanoic Acid
Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl group of a fatty acid. In the context of decanoic acid, this pathway leads to the formation of 6-hydroxydecanoic acid as an intermediate.
Figure 1: Omega-oxidation pathway of decanoic acid.
1. Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-6 carbon of decanoic acid by a cytochrome P450 monooxygenase, yielding 6-hydroxydecanoic acid. This reaction requires NADPH and molecular oxygen.[1][2]
2. Oxidation to Aldehyde: The hydroxyl group of 6-hydroxydecanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, forming 6-oxodecanoic acid.[2]
3. Oxidation to Dicarboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of sebacic acid (decanedioic acid).[2]
Beta (β)-Oxidation of 6-Hydroxydecanoic Acid
Once formed, 6-hydroxydecanoic acid can be further metabolized through the β-oxidation pathway. This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units.
Figure 2: Proposed β-oxidation of 6-hydroxydecanoic acid.
The β-oxidation of 6-hydroxydecanoic acid would proceed through the standard four enzymatic steps, with the hydroxyl group at the 6-position being carried through the cycle. The end products would be acetyl-CoA and a shorter-chain hydroxy fatty acid.
Quantitative Data
Quantitative data specifically for 6-hydroxydecanoic acid is sparse in the literature. The following table summarizes available data and provides context from related molecules.
| Parameter | Value | Organism/System | Comments | Reference |
| Enzyme Kinetics (Proxy) | Data for a related reaction. | |||
| CYP4A11 Km for Lauric Acid | 10 ± 2 µM | Human Cytochrome P450 4A11 | Lauric acid is a C12 fatty acid; this provides an estimate for the affinity of a similar substrate. | [3] |
| CYP4A11 kcat for Lauric Acid | 15 ± 1 min-1 | Human Cytochrome P450 4A11 | Catalytic turnover rate for a similar substrate. | [3] |
| Concentration in Biological Samples | ||||
| 3-Hydroxydecanoic Acid in Royal Jelly | 7.43% of total fatty acids | Apis mellifera (Honeybee) | Indicates the presence of other hydroxydecanoic acid isomers in this natural product. | [4] |
| 10-Hydroxydecanoic Acid in Royal Jelly | 10.85% of total fatty acids | Apis mellifera (Honeybee) | Another major hydroxydecanoic acid isomer in royal jelly. | [4] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Hydroxy Fatty Acids from Biological Samples by GC-MS
This protocol describes a general method for the extraction and derivatization of hydroxy fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Hydroxydecanoic Acid (CAS: 16899-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoic acid, with the CAS number 16899-10-8, is a medium-chain hydroxy fatty acid. This document provides a comprehensive overview of its known chemical and physical properties, safety and handling information, and places it within the broader context of hydroxy fatty acids. While experimental data for this specific isomer is limited in publicly available literature, this guide consolidates available information and presents predicted properties to aid researchers. The document highlights the need for further experimental investigation into the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 6-Hydroxydecanoic Acid
| Property | Value | Source |
| IUPAC Name | 6-Hydroxydecanoic acid | EPA |
| Synonyms | Decanoic acid, 6-hydroxy-; ε-Hydroxydecanoic acid | Molbase[1] |
| CAS Number | 16899-10-8 | EPA[2] |
| Molecular Formula | C10H20O3 | EPA[2] |
| Molecular Weight | 188.27 g/mol | EPA[2] |
| Appearance | Colorless to pale yellow liquid (at room temperature) | Inferred from related compounds |
| Melting Point | Not Available | HMDB[3] |
| Boiling Point | Not Available | HMDB[3] |
| Water Solubility | Practically insoluble | HMDB[3] |
| pKa | Not Available | |
| LogP | Not Available | HMDB[3] |
Note: The lack of experimental data for properties like melting point, boiling point, and pKa is a significant data gap. Researchers should consider experimental determination of these values as a primary step.
Spectroscopic Data
Experimental spectroscopic data for 6-hydroxydecanoic acid is not currently available in public databases. Predicted spectral data can be generated using cheminformatics tools.
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Data |
| ¹H-NMR | Predictions can be generated using software like ChemDraw or online predictors. Key signals would be expected for the hydroxyl proton, the methine proton at the C6 position, the alpha-protons to the carboxyl group, and the methylene protons along the carbon chain. |
| ¹³C-NMR | Predictions would show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group (C6), and the other eight carbons in the aliphatic chain. |
| Mass Spectrometry | The nominal mass is 188 amu. Expected fragmentation patterns would involve loss of water from the molecular ion and cleavage adjacent to the carbonyl and hydroxyl groups. |
| Infrared (IR) | Characteristic peaks would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the O-H stretch of the alcohol, and C-H stretches of the aliphatic chain. |
Synthesis
A specific, detailed experimental protocol for the synthesis of 6-hydroxydecanoic acid is not described in the reviewed literature. However, general synthetic routes for hydroxy fatty acids can be adapted. One potential, though not experimentally verified for this specific compound, pathway is the oxidation of a corresponding diol or the reduction of a keto acid.
For instance, a plausible synthetic approach could involve the Baeyer-Villiger oxidation of cyclohexanone to yield ε-caprolactone, followed by hydrolysis to 6-hydroxyhexanoic acid. A similar strategy starting from a suitably substituted cyclodecanone derivative could potentially yield 6-hydroxydecanoic acid, though this remains speculative without experimental validation.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the signaling pathways directly involving 6-hydroxydecanoic acid. However, other isomers of hydroxydecanoic acid and other hydroxy fatty acids have been shown to possess a range of biological activities.
-
Other Hydroxydecanoic Acid Isomers: For example, 2-hydroxydecanoic acid is used as an antimicrobial agent and a precursor in chemical synthesis.[4] 10-hydroxydecanoic acid, found in royal jelly, has been reported to have various biological activities.[5][6]
-
General Role of Hydroxy Fatty Acids: Hydroxy-carboxylic acids are known to act as endogenous ligands for a family of G protein-coupled receptors (GPCRs), often referred to as hydroxy-carboxylic acid (HCA) receptors.[7][8] These receptors are involved in regulating metabolic processes.[7][8] It is plausible that 6-hydroxydecanoic acid could interact with one or more of these receptors, but this requires experimental investigation.
Given the lack of specific data, a logical workflow for investigating the biological activity of 6-hydroxydecanoic acid is proposed below.
Caption: Proposed experimental workflow for elucidating the biological function of 6-hydroxydecanoic acid.
Experimental Protocols
Detailed experimental protocols for 6-hydroxydecanoic acid are absent from the scientific literature. Researchers interested in this compound will need to develop and validate their own protocols for synthesis, purification, and biological assays. General protocols for working with fatty acids and performing the assays mentioned in the workflow above can be found in standard molecular biology and pharmacology methods manuals.
Safety and Handling
Safety data sheets (SDS) for similar hydroxy fatty acids provide general guidance on handling. 6-Hydroxyhexanoic acid, a related compound, is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[9]
Table 3: General Safety and Handling Precautions
| Precaution | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles), and a lab coat. | Fisher Scientific[10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area. | Fisher Scientific[10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Fisher Scientific[10] |
| Fire Fighting | Use extinguishing media appropriate for the surrounding environment. Carbon monoxide and carbon dioxide may be produced upon combustion. | Fisher Scientific[10] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | Fisher Scientific[10] |
Conclusion and Future Directions
6-Hydroxydecanoic acid (CAS 16899-10-8) represents a poorly characterized molecule within the class of hydroxy fatty acids. While its basic chemical identity is established, a significant lack of experimental data on its physicochemical properties, synthesis, and biological functions exists. The information available for other hydroxydecanoic acid isomers suggests that this compound could have interesting biological activities.
Future research should focus on:
-
Developing a robust and scalable synthesis for 6-hydroxydecanoic acid.
-
Thoroughly characterizing its physicochemical properties through experimental methods.
-
Investigating its biological activity , particularly its potential interaction with HCA receptors and its effects on metabolic and inflammatory pathways.
The generation of this fundamental data will be crucial for unlocking the potential of 6-hydroxydecanoic acid for applications in drug development and other scientific fields.
Caption: Conceptual diagram showing the classification and potential significance of 6-hydroxydecanoic acid.
References
- 1. 6-hydroxydecanoic acid-Molbase [molbase.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 4. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermochemical Properties of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 6-hydroxydecanoic acid. Due to a notable lack of experimentally determined thermochemical data for this specific isomer, this document also presents data for closely related isomers and the parent compound, n-decanoic acid, to offer a comparative context. Furthermore, this guide outlines the general experimental and computational methodologies employed for the determination of thermochemical properties of fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of hydroxy fatty acids.
Introduction
6-hydroxydecanoic acid is a medium-chain hydroxy fatty acid characterized by a ten-carbon chain with a hydroxyl group at the sixth carbon.[1][2] As a member of the hydroxy fatty acid family, it holds potential interest in various fields, including the synthesis of surfactants, emulsifiers, biodegradable materials, and pharmaceuticals.[1] A thorough understanding of its thermochemical properties is crucial for process design, formulation development, and predicting its behavior in biological systems.
Important Note on Data Availability: As of the date of this publication, there is a significant scarcity of experimentally determined thermochemical data—such as enthalpy of formation, heat capacity, and entropy—specifically for 6-hydroxydecanoic acid in publicly accessible literature and databases. Therefore, this guide emphasizes data from closely related isomers and the parent fatty acid to provide the best available estimations and comparative data.
Physicochemical and Thermochemical Data
This section summarizes the available quantitative data for 6-hydroxydecanoic acid and related compounds. The data is presented in structured tables to facilitate comparison.
General Properties of 6-Hydroxydecanoic Acid
While specific experimental thermochemical data is lacking, some general and computed properties have been reported.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |
| Molecular Weight | 188.26 g/mol | [1][3] |
| Description | Colorless to pale yellow liquid at room temperature | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1][2] |
Comparative Properties of Hydroxydecanoic Acid Isomers
To provide context, the following table compares the available physical and computed properties of various isomers of hydroxydecanoic acid.
| Property | 2-Hydroxydecanoic Acid | 6-Hydroxydecanoic Acid | 10-Hydroxydecanoic Acid |
| CAS Number | 5393-81-7[4] | 16899-10-8[3] | 1679-53-4[5][6] |
| Molecular Weight | 188.2640 g/mol [4] | 188.27 g/mol [3] | 188.2640 g/mol [5][6] |
| Boiling Point | 318.9 °C at 760 mmHg[7] | Not Available | 330-331 °C at 760 mmHg (est.)[8] |
| Density | 1.011 g/cm³[7] | Not Available | Not Available |
| Flash Point | 160.9 °C[7] | Not Available | 168.1 °C (est.)[8] |
| Computed XLogP3 | 3.1[9] | Not Available | 2.5[10] |
Thermochemical Data of n-Decanoic Acid and 10-Hydroxydecanoic Acid
The NIST WebBook provides experimental thermochemical data for n-decanoic acid (the parent molecule) and some data for 10-hydroxydecanoic acid. These values serve as the most relevant available approximations for the thermochemical properties of 6-hydroxydecanoic acid.
| Property | n-Decanoic Acid | 10-Hydroxydecanoic Acid |
| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -713.7 ± 0.9 kJ/mol[11] | Not Available |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -624.2 ± 5.1 kJ/mol (Computed)[11] | Not Available |
| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -6135.8 ± 0.8 kJ/mol[11] | Not Available |
| Enthalpy of Reaction (ΔrH°) | Not Applicable | 12.1 ± 0.67 kJ/mol (for lactonization)[12] |
| Constant Pressure Heat Capacity (Solid, Cp,solid) | 352.3 J/mol·K @ 304.7 K[11] | Not Available |
Experimental and Computational Protocols
Detailed experimental protocols for determining the thermochemical properties of 6-hydroxydecanoic acid are not available due to the lack of published research. However, this section outlines the general methodologies that are widely used for fatty acids and other organic compounds.
Experimental Determination of Thermochemical Properties
3.1.1. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined experimentally from its enthalpy of combustion (ΔcH°).[13]
-
Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
-
Procedure Outline:
-
A pellet of the sample is placed in the bomb, which is then sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
-
The sample is ignited electrically.
-
The temperature of the water is monitored until it reaches a maximum.
-
The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[14][15]
-
3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[16]
-
Principle: The instrument measures the difference in heat flow between the sample and a reference material as a function of temperature.
-
Procedure for Heat Capacity:
-
A baseline is established with empty sample and reference pans.
-
A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.
-
The sample is run.
-
The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, standard, and baseline at a given temperature.[17]
-
-
Procedure for Enthalpy of Fusion:
-
The sample is heated through its melting transition.
-
The instrument records an endothermic peak.
-
The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH).[16]
-
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.
-
Ab Initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the total electronic energy, zero-point vibrational energy, and thermal corrections for a molecule.[18] The enthalpy of formation can then be derived using atomization or isodesmic reaction schemes.[19]
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of molecules with their physical and thermochemical properties.[20] These models can predict properties like boiling points and melting points for new or uncharacterized fatty acids based on data from known compounds.[20]
Visualization of Methodologies
The following diagrams illustrate the general workflows for the experimental and computational determination of thermochemical properties.
Biological Context and Signaling Pathways
A comprehensive search of scientific literature and databases did not reveal any specific signaling pathways or well-defined biological roles directly attributed to 6-hydroxydecanoic acid. Hydroxy fatty acids, as a class, are known to be involved in various biological processes, but the specific functions of the 6-hydroxy isomer of decanoic acid remain an area for future research.
Conclusion and Future Outlook
For researchers and professionals in drug development, the provided data on related compounds can serve as a preliminary basis for estimation and modeling. However, it is strongly recommended that experimental studies be conducted to determine the precise thermochemical properties of 6-hydroxydecanoic acid to enable more accurate process design, formulation, and biological activity studies. The workflows and methodologies described herein provide a clear roadmap for such future investigations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Decanoic acid, 2-hydroxy- [webbook.nist.gov]
- 5. 10-Hydroxydecanoic acid [webbook.nist.gov]
- 6. 10-Hydroxydecanoic acid [webbook.nist.gov]
- 7. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
- 8. 10-hydroxydecanoic acid, 1679-53-4 [thegoodscentscompany.com]
- 9. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. n-Decanoic acid [webbook.nist.gov]
- 12. 10-Hydroxydecanoic acid [webbook.nist.gov]
- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpyro.co.uk [jpyro.co.uk]
- 15. thermodynamics - How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 19. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. isarpublisher.com [isarpublisher.com]
Potential Toxicological Profile of 6-Hydroxydecanoic Acid: An In-depth Technical Guide
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Its chemical structure consists of a ten-carbon chain with a hydroxyl group at the sixth position and a carboxylic acid group at one end. While its isomers and related fatty acids have been studied for various biological activities, the toxicological profile of 6-hydroxydecanoic acid remains largely uninvestigated. This document aims to provide a comprehensive overview of the potential toxicological hazards of 6-hydroxydecanoic acid by summarizing the available data on closely related molecules. This information can serve as a foundational resource for researchers and scientists in designing future safety and toxicology studies.
Physicochemical Information
| Property | Value | Source |
| IUPAC Name | 6-Hydroxydecanoic acid | [2] |
| CAS Number | 16899-10-8 | [2] |
| Molecular Formula | C10H20O3 | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
Potential Toxicological Profile (Inferred from Related Compounds)
The toxicological profile of 6-hydroxydecanoic acid is inferred from the available Safety Data Sheets (SDS) and limited literature on its isomers and parent compound.
Acute Toxicity
There is no specific data available for the acute toxicity (e.g., LD50) of 6-hydroxydecanoic acid. For the related compound, decanoic acid , the oral LD50 in rats is reported to be > 2,000 mg/kg, and the dermal LD50 in rats is also > 2,000 mg/kg, suggesting low acute toxicity via these routes.
Irritation and Sensitization
Based on data from related compounds, 6-hydroxydecanoic acid may pose a risk of irritation to the skin and eyes.
-
Skin Irritation: The SDS for 2-hydroxydecanoic acid indicates that it causes skin irritation. Similarly, decanoic acid is also classified as a skin irritant.
-
Eye Irritation: 2-hydroxydecanoic acid is reported to cause serious eye irritation. Decanoic acid also causes eye irritation.
-
Respiratory Irritation: The SDS for 2-hydroxydecanoic acid suggests it may cause respiratory irritation.
-
Sensitization: No information is available regarding the skin sensitization potential of 6-hydroxydecanoic acid or its close isomers.[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of data regarding the genotoxic, carcinogenic, and reproductive effects of 6-hydroxydecanoic acid and its closely related isomers. The available SDS for 10-hydroxydecanoic acid and 2-hydroxydecanoic acid do not list any information on these endpoints.[3] No ingredient of decanoic acid is identified as a carcinogen by IARC, NTP, or OSHA.
Summary of GHS Hazard Statements for Related Compounds
The following table summarizes the available Globally Harmonized System (GHS) hazard statements for compounds structurally related to 6-hydroxydecanoic acid. This provides a comparative overview of their known potential hazards.
| Compound | GHS Hazard Statements | Source |
| 2-Hydroxydecanoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| 10-Hydroxydecanoic Acid | H315: Causes skin irritation (reported in 17.9% of notifications).H319: Causes serious eye irritation (reported in 17.9% of notifications).H335: May cause respiratory irritation (reported in 14.3% of notifications).Note: This chemical does not meet GHS hazard criteria for 82.1% of all reports. | [4] |
| Decanoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | |
| 6-Hydroxyhexanoic Acid | H228: Flammable solid.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
Biological Activity of Related Compounds (for Contextual Understanding)
While not direct toxicological data, the known biological activities of related compounds can provide some insight into their potential interactions with biological systems. It is crucial to note that these activities do not necessarily predict the toxicological profile of 6-hydroxydecanoic acid.
-
10-Hydroxydecanoic Acid: This is a major component of royal jelly and has been investigated for various pharmacological effects, including anti-inflammatory, anti-tumor, and antioxidant properties.[6][7] It has also been studied for its potential to mitigate lead-induced testicular toxicity in rats by reducing oxidative stress and inflammation.[8]
-
Decanoic Acid: This medium-chain fatty acid has been shown to exert anti-tumor effects in hepatocellular carcinoma models by targeting the c-Met signaling pathway, leading to apoptosis.[9] However, decanoic acid can also be cytotoxic, which is a challenge in some biotechnological production processes.[10]
Data Gaps and Recommendations
The current assessment reveals significant data gaps in the toxicological profile of 6-hydroxydecanoic acid. To establish a comprehensive safety profile, the following studies are recommended:
-
Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.
-
Irritation and Sensitization: Standard in vitro or in vivo tests for skin and eye irritation and skin sensitization potential.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test).
-
Repeated Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) oral toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic development.
-
Carcinogenicity: Long-term carcinogenicity bioassays if there are concerns from genotoxicity data or structural alerts.
Visualization of Inferred Hazard Profile
Due to the absence of specific experimental data on the mechanisms of toxicity or signaling pathways for 6-hydroxydecanoic acid, it is not possible to generate the requested detailed diagrams for signaling pathways or experimental workflows. However, a simplified logical relationship diagram can be created to illustrate the inferred hazard profile based on the available information for related compounds.
References
- 1. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. 10-Hydroxy Decanoic Acid-Based Vesicles as a Novel Topical Delivery System: Would It Be a Better Platform Than Conventional Oleic Acid Ufasomes for Skin Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10-Hydroxy Decanoic Acid and Zinc Oxide Nanoparticles Retrieve Nrf2/HO-1 and Caspase-3/Bax/Bcl-2 Signaling in Lead-Induced Testicular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling 6-Hydroxydecanoic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical research and discovery of 6-hydroxydecanoic acid, a medium-chain hydroxy fatty acid. While its more extensively studied isomers have garnered significant attention, the journey of 6-hydroxydecanoic acid from its initial identification to its current standing in scientific research is a compelling narrative of evolving analytical techniques and synthetic methodologies. This document provides a comprehensive overview of its discovery, physicochemical properties, and the experimental protocols that have been pivotal in its characterization.
A Glimpse into the Past: The Discovery of 6-Hydroxydecanoic Acid
The history of fatty acid research is rich, with foundational discoveries dating back to the 19th century.[1] However, the specific timeline for the discovery of 6-hydroxydecanoic acid is not as clearly documented as that of some of its isomers. Early research on hydroxy fatty acids was often hampered by the limitations of analytical techniques, making the precise identification of positional isomers a significant challenge.
The unequivocal identification of 6-hydroxydecanoic acid is tied to the advancement of analytical chemistry, particularly the advent of spectroscopic and chromatographic methods. While the exact first report of its isolation or synthesis remains elusive in readily available literature, its characterization would have relied on the foundational methods of fatty acid analysis developed throughout the 20th century. These early methods included fractional distillation, crystallization, and various forms of titration to determine molecular weight and the presence of functional groups.[2] The determination of the hydroxyl group's position at the C-6 carbon would have necessitated more advanced techniques that emerged later, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The CAS Registry Number 16899-10-8 was assigned to 6-hydroxydecanoic acid, formally cataloging it as a distinct chemical entity.[3]
Physicochemical Properties
Quantitative data for 6-hydroxydecanoic acid is not as extensively reported as for other fatty acids. However, based on its structure and data from its isomers and homologous series, we can compile the following information.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O₃ | [4] |
| Molecular Weight | 188.27 g/mol | [3] |
| CAS Number | 16899-10-8 | [3] |
| Appearance | Colorless to pale yellow liquid (at room temperature) | [4] |
| Solubility | Limited solubility in water, soluble in organic solvents | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Note: The lack of specific experimental data for some properties of 6-hydroxydecanoic acid highlights an area for further research.
For comparison, the reported boiling point of 2-hydroxydecanoic acid is 318.9 °C at 760 mmHg.[5]
Experimental Protocols: A Historical Perspective
The characterization of 6-hydroxydecanoic acid would have involved a combination of classical and modern analytical techniques. Below are detailed methodologies representative of the key experiments that would have been employed for its isolation, synthesis, and structural elucidation.
Hypothetical Isolation from a Natural Source
While no definitive natural source has been prominently cited for the initial isolation of 6-hydroxydecanoic acid, hydroxy fatty acids are known constituents of various plant and microbial lipids. A general protocol for its isolation from a lipid-rich natural source would have involved the following steps:
Experimental Workflow: Isolation from a Natural Source
Caption: Workflow for the isolation and characterization of 6-hydroxydecanoic acid.
Methodology:
-
Extraction: The dried and ground natural source material would be subjected to exhaustive extraction with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus to obtain the crude lipid extract.
-
Saponification: The crude lipid extract would be refluxed with an excess of alcoholic potassium hydroxide (e.g., 2M KOH in 95% ethanol) for several hours to hydrolyze the ester linkages and form potassium salts of the fatty acids (soaps).
-
Isolation of Free Fatty Acids: After saponification, the alcohol would be removed by distillation. The remaining aqueous solution would be diluted with water and acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, yielding the free fatty acids. The free fatty acids would then be extracted into an organic solvent like diethyl ether.
-
Fractionation: The mixture of free fatty acids would be fractionated to separate the hydroxy fatty acids from the non-hydroxylated ones. Historically, this could have been achieved by fractional crystallization at low temperatures or by column chromatography on silica gel.
-
Derivatization: For analysis by gas chromatography (GC), the carboxyl group of the fatty acids would be derivatized, typically to their methyl esters, by reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃). The hydroxyl group could also be derivatized (e.g., as a trimethylsilyl ether) to improve its volatility and chromatographic behavior.
-
Structural Elucidation: The derivatized hydroxy fatty acid fraction would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, which would help in locating the position of the hydroxyl group. Further confirmation of the structure would be obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
A Plausible Early Synthetic Route
An early synthetic route to 6-hydroxydecanoic acid could have involved the Reformatsky reaction or Grignard addition to a suitable keto ester, followed by hydrolysis.
References
- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FA analysis History | Cyberlipid [cyberlipid.gerli.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of 6-hydroxydecanoic acid, a valuable intermediate in the synthesis of various bioactive molecules and polymers. The protocols outlined below are based on established chemical transformations and purification techniques, adapted for this specific medium-chain hydroxy fatty acid.
Introduction
6-Hydroxydecanoic acid is a C10 fatty acid with a hydroxyl group at the C-6 position. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the preparation of polyesters, lubricants, and as a precursor for more complex pharmaceutical compounds. Its synthesis and purification require careful control of reaction conditions and appropriate chromatographic or crystallization techniques to achieve high purity. These notes provide detailed methodologies for several synthetic routes and purification strategies.
Synthesis of 6-Hydroxydecanoic Acid
Several synthetic strategies can be employed to produce 6-hydroxydecanoic acid. Below are protocols for three distinct approaches: Baeyer-Villiger oxidation, Grignard reaction, and a biocatalytic method.
Method 1: Synthesis via Baeyer-Villiger Oxidation of Cyclohexyl Butyl Ketone
This method involves the oxidation of a readily available ketone to form an ester, which is then hydrolyzed to yield the desired hydroxy acid. The Baeyer-Villiger oxidation is known for its predictable regioselectivity.[1]
Experimental Protocol:
-
Oxidation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl butyl ketone (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in DCM to the cooled ketone solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
-
Hydrolysis:
-
Dissolve the crude ester in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 6 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 6-hydroxydecanoic acid.
-
Table 1: Quantitative Data for Baeyer-Villiger Oxidation Route
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidation | Cyclohexyl butyl ketone | m-CPBA | DCM | 0 to RT | 12-16 | 85-95 |
| Hydrolysis | Intermediate Ester | NaOH, HCl | Methanol/Water | Reflux | 4 | 90-98 |
Synthesis Workflow: Baeyer-Villiger Oxidation
References
Application Notes and Protocols for the Quantification of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-hydroxydecanoic acid in various biological matrices. The protocols described herein leverage common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and selectivity.
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Accurate and precise quantification of this molecule is essential for various research and development applications, including metabolic studies and drug development. Due to its chemical properties, derivatization is often required to improve its volatility and ionization efficiency for chromatographic analysis.[2][3][4]
Analytical Techniques
The two primary recommended techniques for the quantification of 6-hydroxydecanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 6-hydroxydecanoic acid, a derivatization step is necessary to increase volatility and thermal stability.[2] Common derivatization methods include silylation, acylation, and alkylation.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can often be used to analyze compounds without derivatization, which simplifies sample preparation.[6][7] However, derivatization can be employed to enhance ionization efficiency and improve detection limits.[8][9]
Sample Preparation from Biological Matrices
Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[10][11] The choice of method depends on the biological matrix (e.g., plasma, urine, tissue).
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol describes the extraction of 6-hydroxydecanoic acid from plasma using a reversed-phase SPE cartridge.
Materials:
-
Plasma sample
-
Internal Standard (e.g., deuterated 6-hydroxydecanoic acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Reversed-phase SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify the sample with 10 µL of formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 6-hydroxydecanoic acid and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).[12]
Quantification by GC-MS
This protocol details the analysis of 6-hydroxydecanoic acid using GC-MS following derivatization.
Experimental Protocol: GC-MS with Silylation
Materials:
-
Extracted sample (from SPE or other methods)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[3]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Quantification by LC-MS/MS
This protocol outlines the quantification of 6-hydroxydecanoic acid using a more direct LC-MS/MS approach.
Experimental Protocol: LC-MS/MS
Materials:
-
Reconstituted sample extract
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Perform a gradient elution to separate 6-hydroxydecanoic acid from other components.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 6-hydroxydecanoic acid and its internal standard.
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison.
| Parameter | GC-MS (with Silylation) | LC-MS/MS (without Derivatization) |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the sub to low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range | Typically in the low ng/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of 6-hydroxydecanoic acid.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process for 6-hydroxydecanoic acid quantification.
References
- 1. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
High-performance liquid chromatography (HPLC) methods for 6-hydroxydecanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-hydroxydecanoic acid using High-Performance Liquid Chromatography (HPLC). Given that 6-hydroxydecanoic acid lacks a strong native chromophore for standard ultraviolet (UV) detection, this guide presents three distinct methodologies:
-
Reversed-Phase HPLC with UV Detection following Pre-column Derivatization: This is a widely accessible method that enhances the sensitivity of detection by attaching a UV-absorbing molecule to the analyte.
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that is not reliant on the optical properties of the analyte.
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD): Another universal detection technique known for its consistent response for non-volatile analytes.
Introduction to 6-Hydroxydecanoic Acid Analysis
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Its analysis is crucial in various research and development areas. Due to its chemical structure, it is amenable to reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity. A significant challenge in its analysis is the absence of a strong chromophore, making detection by standard UV detectors difficult.[2] To address this, derivatization to introduce a UV-active or fluorescent label is a common strategy.[2][3] Alternatively, universal detectors such as ELSD and CAD, which do not depend on the analyte's optical properties, can be employed.[4]
Method 1: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization
This method involves a chemical reaction to attach a UV-absorbing tag, a phenacyl group, to the carboxylic acid moiety of 6-hydroxydecanoic acid prior to HPLC analysis. The resulting ester is highly responsive to UV detection, allowing for sensitive quantification. A common and effective derivatizing agent for this purpose is p-bromophenacyl bromide.[5][6][7]
Experimental Protocol
1. Sample Preparation (from Plasma)
This protocol describes a liquid-liquid extraction (LLE) procedure to isolate 6-hydroxydecanoic acid from a plasma matrix.
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar fatty acid not present in the sample)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Acidify the plasma to a pH of approximately 2-3 by adding 1M HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is now ready for derivatization.
-
2. Pre-column Derivatization with p-Bromophenacyl Bromide
-
Materials:
-
Dried sample extract or 6-hydroxydecanoic acid standard
-
p-Bromophenacyl bromide solution (e.g., 10 mg/mL in acetone)
-
Triethylamine solution (e.g., 5 mg/mL in acetone)
-
Acetonitrile, HPLC grade
-
Reaction vials
-
Heating block or water bath
-
-
Procedure: [6]
-
Reconstitute the dried sample extract or standard in 1 mL of acetone.
-
Add 100 µL of the p-bromophenacyl bromide solution.
-
Add 50 µL of the triethylamine solution to catalyze the reaction.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 200 µL) for injection.
-
3. HPLC-UV Conditions
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Parameters:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile in water and increase to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Approximately 260 nm, the absorbance maximum for the p-bromophenacyl group.
-
Data Presentation
Table 1: Quantitative Parameters for HPLC-UV Method (Hypothetical Data)
| Parameter | Value |
| Retention Time | ~12.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: These are representative values and must be determined during method validation.
Workflow Diagram
Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. It is well-suited for non-volatile compounds like 6-hydroxydecanoic acid and is compatible with gradient elution.[4]
Experimental Protocol
1. Sample Preparation (from Plasma)
A solid-phase extraction (SPE) method is recommended for sample clean-up prior to ELSD analysis to minimize matrix effects.
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Phosphoric acid, 0.1% in water
-
Methanol
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE manifold
-
Evaporator
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% phosphoric acid.
-
To 1 mL of plasma, add the internal standard and 1 mL of 0.1% phosphoric acid.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1% phosphoric acid to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the 6-hydroxydecanoic acid with 5 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC injection.
-
2. HPLC-ELSD Conditions
-
Instrumentation:
-
HPLC system coupled to an ELSD
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Parameters:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a volatile acid like 0.1% formic acid. For example, start with 50% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
-
ELSD Parameters:
-
Drift Tube Temperature: 40-50°C (optimize for analyte volatility and mobile phase composition)
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Data Presentation
Table 2: Quantitative Parameters for HPLC-ELSD Method (Hypothetical Data)
| Parameter | Value |
| Retention Time | ~11.8 min |
| Linearity (R²) | > 0.995 (log-log plot) |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Note: ELSD response is often non-linear and may require a logarithmic transformation for calibration.
Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. Derivatization in HPLC - HTA [hta-it.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Analysis and quantitation of gangliosides as p-bromophenacyl derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 6-Hydroxydecanoic Acid for Improved Detection by Gas and Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-hydroxydecanoic acid is a medium-chain hydroxy fatty acid that plays a role in various biological processes. Its detection and quantification in complex biological matrices can be challenging due to its low volatility and poor ionization efficiency in mass spectrometry. Chemical derivatization is a crucial sample preparation step to overcome these analytical hurdles. This process modifies the functional groups (hydroxyl and carboxylic acid) of the molecule to enhance its physicochemical properties for improved chromatographic separation and detection sensitivity.[1][2]
Derivatization can improve analysis in the following ways:
-
Increased Volatility: For Gas Chromatography (GC), derivatization converts the non-volatile acid into a more volatile and thermally stable compound suitable for analysis.[3][4]
-
Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve peak shape by masking polar functional groups that might otherwise interact with the stationary phase.[1]
-
Enhanced Detection Sensitivity: For Mass Spectrometry (MS), derivatization can introduce a readily ionizable moiety, significantly increasing the signal response and lowering detection limits.[5][6]
This document provides detailed protocols for the derivatization of 6-hydroxydecanoic acid for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Derivatization Strategies for 6-Hydroxydecanoic Acid
The two primary functional groups of 6-hydroxydecanoic acid available for derivatization are the primary hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The choice of derivatization strategy depends on the analytical platform being used.
-
For GC Analysis: The most common strategies are silylation and acylation/esterification. Silylation is often preferred as a single-step reaction can cap both the hydroxyl and carboxylic acid groups simultaneously.[4][7] This process replaces the active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.[8]
-
For LC-MS Analysis: The primary goal is to enhance ionization efficiency. This is typically achieved by derivatizing the carboxylic acid group with a reagent that introduces a permanently charged or highly proton-affine moiety, leading to a significantly improved signal in positive-ion electrospray ionization (ESI).[6][9]
Quantitative Data Summary
The following table summarizes the expected performance improvements when using derivatization for the analysis of hydroxy fatty acids. While specific data for 6-hydroxydecanoic acid is not extensively published, these values are representative of the enhancements seen for similar analytes.
| Derivatization Method | Reagent(s) | Analytical Technique | Expected LOD Improvement | Linearity (R²) | Key Advantages |
| Silylation | BSTFA + 1% TMCS | GC-MS | 10 to 100-fold | > 0.99 | Single-step reaction for both functional groups; produces thermally stable and volatile derivatives.[7][8] |
| Acylation/Esterification | Acetic Anhydride, Methanol/HCl | GC-MS | 10 to 50-fold | > 0.99 | Produces stable derivatives; can be selective for hydroxyl or carboxyl groups depending on the reagent.[4][10] |
| Amidation | 2-Picolylamine (PA) / EDC | LC-MS/MS | 9 to 158-fold | > 0.99 | Significantly enhances ESI+ signal; allows for femtomole-level detection.[9] |
Experimental Workflows and Protocols
The following diagrams illustrate the general workflow for sample derivatization and the specific chemical reactions involved.
Caption: General workflow for sample preparation and derivatization.
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of 6-hydroxydecanoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to form the di-TMS derivative.
Materials and Reagents:
-
6-hydroxydecanoic acid standard or extracted sample residue
-
BSTFA + 1% TMCS
-
Pyridine or Acetonitrile (Anhydrous)
-
Ethyl acetate (GC grade)
-
Conical glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Aliquot the sample containing 6-hydroxydecanoic acid (or the dried extract) into a 2 mL glass reaction vial. Ensure the sample is completely dry by placing it under a gentle stream of nitrogen. The presence of water can interfere with the reaction.[7]
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 60 minutes.
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to the desired final concentration for injection.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Caption: Silylation of 6-hydroxydecanoic acid using BSTFA.
Protocol 2: 2-Picolylamine (PA) Derivatization for LC-MS/MS Analysis
This protocol details the derivatization of the carboxylic acid group of 6-hydroxydecanoic acid with 2-picolylamine (PA) to enhance its detection in positive-ion ESI-MS.[9]
Materials and Reagents:
-
6-hydroxydecanoic acid standard or extracted sample residue
-
2-Picolylamine (PA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine (Anhydrous)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Conical glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample or standard is completely dry in a 2 mL reaction vial under a stream of nitrogen.
-
Reagent Preparation (Derivatization Cocktail): Prepare a fresh solution containing 10 mg/mL EDC and 10 mg/mL 2-picolylamine in anhydrous pyridine.
-
Derivatization: Add 100 µL of the derivatization cocktail to the dried sample.
-
Reaction: Tightly cap the vial, vortex, and incubate at 60°C for 30 minutes.
-
Quenching and Dilution: After cooling to room temperature, add 900 µL of a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to quench the reaction and dilute the sample.
-
Analysis: Centrifuge the sample if necessary to pellet any precipitates. Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Caption: Derivatization of 6-hydroxydecanoic acid with 2-picolylamine.
Conclusion
Chemical derivatization is an indispensable tool for the robust and sensitive quantification of 6-hydroxydecanoic acid. For GC-based methods, silylation with BSTFA offers a simple and effective one-step procedure to analyze both functional groups, rendering the molecule volatile and suitable for analysis. For high-sensitivity LC-MS/MS applications, derivatization of the carboxylic acid with 2-picolylamine provides a significant enhancement in signal intensity, enabling detection at very low concentrations. The selection of the appropriate derivatization strategy and careful execution of the protocol are critical for achieving reliable and accurate quantitative results.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ddtjournal.com [ddtjournal.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hydroxydecanoic Acid in Surfactant and Emulsifier Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 6-hydroxydecanoic acid in the synthesis of surfactants and emulsifiers. While direct research on 6-hydroxydecanoic acid for these applications is limited, this document leverages data from closely related hydroxy fatty acids to provide valuable insights and detailed protocols.
Introduction to 6-Hydroxydecanoic Acid in Surfactant Chemistry
6-Hydroxydecanoic acid is a C10 hydroxy fatty acid with a hydroxyl group at the sixth carbon. This bifunctional molecule, containing both a carboxylic acid head and a hydroxyl group within its alkyl chain, presents unique opportunities for the synthesis of novel surfactants and emulsifiers. The hydroxyl group can be derivatized to introduce additional hydrophilicity or to create specific surfactant architectures, such as bolaform or gemini surfactants. Furthermore, the carboxylic acid group provides a primary site for modification to create a range of anionic and non-ionic surfactants.
One of the key intermediates that can be formed from 6-hydroxydecanoic acid is its corresponding lactone, δ-decalactone, through intramolecular esterification. This lactone can then be used as a precursor for the synthesis of various surfactants. While specific data for 6-hydroxydecanoic acid is scarce, the properties of surfactants derived from its isomers and other medium-chain hydroxy fatty acids suggest significant potential in various applications, including cosmetics, pharmaceuticals, and specialty cleaning formulations.
Synthesis of Surfactants from 6-Hydroxydecanoic Acid
The synthesis of surfactants from 6-hydroxydecanoic acid can be approached through several chemical pathways. The primary routes involve the modification of the carboxylic acid group, the hydroxyl group, or both.
2.1. Anionic Surfactants via Carboxyl Group Modification
A straightforward method to produce anionic surfactants is the saponification of 6-hydroxydecanoic acid with a suitable base (e.g., NaOH, KOH) to form the corresponding carboxylate salt.
2.2. Non-ionic Surfactants via Esterification and Ethoxylation
Non-ionic surfactants can be synthesized by esterifying the carboxylic acid group with various hydrophilic moieties, such as polyethylene glycols (PEGs) or sugars. Additionally, the hydroxyl group can be ethoxylated to create another class of non-ionic surfactants.
2.3. Surfactant Synthesis via Lactonization
6-Hydroxydecanoic acid can be converted to δ-decalactone, which can then be used as a starting material for surfactant synthesis. For instance, the lactone can be opened with a hydrophilic nucleophile to create a surfactant structure.
Experimental Protocols
Protocol 1: Synthesis of Sodium 6-hydroxydecanoate (Anionic Surfactant)
Objective: To synthesize an anionic surfactant from 6-hydroxydecanoic acid.
Materials:
-
6-hydroxydecanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
pH meter
-
Rotary evaporator
Procedure:
-
Dissolve a known molar amount of 6-hydroxydecanoic acid in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an equimolar aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the 6-hydroxydecanoic acid solution while stirring.
-
Monitor the pH of the reaction mixture, aiming for a neutral pH (around 7.0).
-
Once the reaction is complete (as indicated by a stable pH), remove the ethanol and water using a rotary evaporator.
-
The resulting solid is the sodium 6-hydroxydecanoate surfactant. Dry the product under vacuum.
Protocol 2: Synthesis of δ-Decalactone from 6-Hydroxydecanoic Acid
Objective: To synthesize the lactone intermediate from 6-hydroxydecanoic acid.
Procedure: The intramolecular esterification of a hydroxy acid to form a lactone is a common organic reaction.[1] This process typically involves heating the hydroxy acid, which leads to the formation of an ester linkage between the carboxylic acid and hydroxyl groups within the same molecule, resulting in a cyclic ester (lactone) and a water molecule as a byproduct.[1] This dehydration reaction may require a catalyst to proceed at a practical rate.[1]
Protocol 3: Characterization of Surfactant Properties
3.1. Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the CMC and the surface tension at the CMC (γCMC) of a synthesized surfactant.
Principle: The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. This is typically observed as a sharp change in the physical properties of the solution, such as surface tension.
Instrumentation:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution using the tensiometer, starting from the most dilute solution.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection in the curve, where the surface tension plateaus. The surface tension value at this plateau is the γCMC.
3.2. Evaluation of Emulsifying Properties
Objective: To assess the ability of a synthesized surfactant to form and stabilize an oil-in-water emulsion.
Materials:
-
Synthesized surfactant
-
Immiscible oil (e.g., mineral oil, vegetable oil)
-
Deionized water
-
Homogenizer or vortex mixer
-
Graduated cylinders
-
Microscope
Procedure:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
In a graduated cylinder, mix a defined volume of the oil and the surfactant solution (e.g., a 1:1 or 1:2 oil-to-water ratio).
-
Homogenize the mixture for a set period (e.g., 2 minutes) using a homogenizer or vortex mixer.
-
Allow the emulsion to stand undisturbed.
-
Measure the volume of the separated water and/or oil phase at regular time intervals to assess emulsion stability.
-
The Emulsification Index (E24) can be calculated after 24 hours as: E24 = (Height of emulsion layer / Total height of the liquid) x 100.
-
Optionally, observe the emulsion under a microscope to assess droplet size and distribution.
Quantitative Data
Table 1: Surfactant Properties of a Rhamnolipid Containing a β-Hydroxydecanoic Acid Moiety
| Property | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | 180 mg/L | Tensiometry | [1] |
| Surface Tension at CMC (γCMC) | 36 mN/m | Tensiometry | [1] |
Note: This data is for a complex biosurfactant and should be considered as an indicator of the potential performance of surfactants derived from hydroxydecanoic acids.
Visualizations
Diagrams of Key Processes
Caption: Synthesis pathways for surfactants from 6-hydroxydecanoic acid.
Caption: Mechanism of oil-in-water emulsification by surfactant molecules.
Caption: Experimental workflow for CMC and γCMC determination.
References
Application Notes and Protocols for the Biocatalytic Production of 6-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of 6-hydroxydecanoic acid, a valuable hydroxy fatty acid with applications in polymer synthesis and as a precursor for various specialty chemicals. Two primary biocatalytic strategies are presented: the direct sub-terminal hydroxylation of decanoic acid using cytochrome P450 monooxygenases (CYPs) and a two-step pathway involving a Baeyer-Villiger monooxygenase (BVMO).
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid characterized by a hydroxyl group at the C-6 position. Traditional chemical synthesis of such specific regioisomers can be challenging, often requiring harsh reaction conditions and leading to a mixture of products. Biocatalysis offers a green and highly selective alternative, utilizing enzymes to perform specific chemical transformations under mild conditions. This document outlines protocols for both whole-cell and enzymatic approaches to produce 6-hydroxydecanoic acid.
Biocatalytic Approaches
Two main enzymatic routes are explored for the production of 6-hydroxydecanoic acid:
-
Direct Hydroxylation of Decanoic Acid: This approach utilizes cytochrome P450 monooxygenases that exhibit regioselectivity for the sub-terminal carbons of fatty acid chains. Engineered microorganisms, typically Escherichia coli, are used to express the desired CYP enzyme and its redox partners.
-
Baeyer-Villiger Oxidation of 6-Oxodecanoic Acid: This two-step pathway involves the conversion of 6-oxodecanoic acid to the corresponding lactone (6-decanolide) by a Baeyer-Villiger monooxygenase, followed by the enzymatic or chemical hydrolysis of the lactone to yield 6-hydroxydecanoic acid.
Data Presentation
Table 1: Quantitative Data for Biocatalytic Production of Hydroxy Fatty Acids
| Biocatalytic System | Substrate | Product | Titer (g/L) | Yield (mol/mol) | Conversion (%) | Reference(s) |
| Engineered E. coli expressing AlkBGT from P. putida | Decanoic acid | ω-Hydroxydecanoic acid | 0.192 | 0.41 | - | [1] |
| Engineered E. coli expressing CYP153A33/M228L-CPRBM3 | Decanoic acid | 10-Hydroxy-2-decenoic acid | 0.0275 | - | - | [2] |
| Purified Baeyer-Villiger Monooxygenase (BVMO) | 2-Dodecanone | - | - | - | 86 | [3] |
Note: Data for the direct production of 6-hydroxydecanoic acid is limited in the literature; the values presented are for analogous reactions and serve as a benchmark.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Production of 6-Hydroxydecanoic Acid via Direct Hydroxylation
This protocol describes the use of recombinant E. coli expressing a sub-terminal hydroxylating cytochrome P450 monooxygenase for the conversion of decanoic acid to 6-hydroxydecanoic acid.
1. Strain and Plasmid Construction:
-
Obtain or synthesize a gene encoding a cytochrome P450 monooxygenase known for sub-terminal hydroxylation of medium-chain fatty acids (e.g., engineered variants of P450 BM3 or other suitable CYPs).
-
Clone the CYP gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
-
Co-express necessary redox partners (e.g., a reductase) on the same or a compatible plasmid if the P450 is not self-sufficient.
-
Transform the expression plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).
2. Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium (containing antibiotics) in a 2 L baffled flask to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Reduce the incubation temperature to 18-25°C and continue shaking for 12-24 hours to allow for protein expression.
3. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Resuspend the cells in the same buffer to a final OD600 of 20-50.
-
Add decanoic acid (substrate) to the cell suspension to a final concentration of 1-10 g/L. The decanoic acid can be added as a solid powder or dissolved in a minimal amount of an organic solvent like DMSO to aid solubility.
-
Add a co-substrate for cofactor regeneration, such as glucose (to a final concentration of 1-2% w/v).
-
Incubate the reaction mixture at 25-30°C with shaking at 200 rpm for 24-72 hours. Monitor the reaction progress by taking samples periodically.
4. Extraction and Analysis:
-
Acidify the reaction mixture to pH 2 with 6 M HCl.
-
Extract the hydroxy fatty acids with an equal volume of ethyl acetate three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
For analysis, the extracted product can be derivatized to its methyl ester by treatment with methanolic HCl or diazomethane and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
5. Purification:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Apply the solution to a silica gel column equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., hexane:ethyl acetate) to separate the 6-hydroxydecanoic acid from unreacted decanoic acid and other byproducts.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 6-hydroxydecanoic acid.
Protocol 2: Enzymatic Production of 6-Hydroxydecanoic Acid via Baeyer-Villiger Oxidation and Hydrolysis
This protocol outlines a two-step enzymatic approach starting from 6-oxodecanoic acid.
Step 1: Baeyer-Villiger Oxidation of 6-Oxodecanoic Acid
1. Enzyme and Cofactor Preparation:
-
Obtain a purified Baeyer-Villiger monooxygenase (BVMO) or a cell lysate containing the overexpressed enzyme.
-
Prepare a solution of NADPH (cofactor).
-
Prepare a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
2. Enzymatic Reaction:
-
In a reaction vessel, combine 50 mM potassium phosphate buffer (pH 7.5-8.5), 1-10 mM 6-oxodecanoic acid, 0.1-1 mg/mL BVMO, and 0.1-1 mM NADPH.
-
Include the cofactor regeneration system: 1-5 U/mL glucose dehydrogenase and 50-100 mM glucose.
-
Incubate the reaction at 25-30°C with gentle agitation for 4-24 hours.
-
Monitor the formation of the lactone intermediate (6-decanolide) by GC-MS or LC-MS.
Step 2: Enzymatic Hydrolysis of 6-Decanolide
1. Enzyme Preparation:
-
Obtain a commercial lipase or esterase preparation known to hydrolyze lactones (e.g., lipase from Candida antarctica B).
2. Hydrolysis Reaction:
-
To the reaction mixture from Step 1 (or to a solution of purified 6-decanolide), add the lipase (e.g., 1-10 mg/mL).
-
Adjust the pH to 7.0-8.0 if necessary.
-
Incubate at 30-40°C with shaking for 12-48 hours. The hydrolysis of the lactone to 6-hydroxydecanoic acid can be monitored by the decrease in pH (due to carboxylic acid formation) and confirmed by GC-MS analysis of the product.[4]
3. Product Extraction and Purification:
-
Follow the extraction and purification steps outlined in Protocol 1 (steps 4 and 5).
Visualizations
Caption: Overview of the two primary biocatalytic pathways for 6-hydroxydecanoic acid production.
Caption: General experimental workflow for biocatalytic production and purification.
References
- 1. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 2. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Baeyer-Villiger Monooxygenase Using Sequence Similarity Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 6-Hydroxydecanoic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissues is crucial for research and clinical applications. This document provides detailed protocols for the extraction of 6-hydroxydecanoic acid, suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Quantitative data for the extraction of 6-hydroxydecanoic acid is not extensively available in the literature. However, the following table summarizes representative performance data for the extraction and analysis of similar medium-chain fatty acids and hydroxy acids from biological matrices. These values can serve as a benchmark for method development and validation.
| Analyte Class | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Medium-Chain Fatty Acids | Plasma | LLE | GC-MS | 85-105 | 0.1 µmol/L | 0.5 µmol/L | [1][2] |
| Organic Acids | Urine | SPE | GC-MS | 90-110 | 0.03 mmol/mol creatinine | 0.1 mmol/mol creatinine | [3] |
| Hydroxy Fatty Acids | Plasma | SPE | LC-MS/MS | 88-112 | 1.5 fmol | 5.0 fmol | [4] |
| Short-Chain Fatty Acids | Tissues | Protein Precipitation | LC-MS/MS | 92-120 | 0.001 mM | 0.003 mM | [2] |
Disclaimer: The data presented in this table are for analogous compounds and methods. Specific performance characteristics for 6-hydroxydecanoic acid must be determined through in-house validation.
Experimental Protocols
Two primary methods for the extraction of 6-hydroxydecanoic acid are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the sample matrix, required sample purity, and available equipment.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Urine
This protocol is suitable for cleaner samples and offers good selectivity and concentration of the analyte.[5]
Materials:
-
SPE cartridges (e.g., Reversed-phase C18 or a polymeric sorbent like Oasis HLB)[6][7]
-
Internal Standard (IS) solution (e.g., deuterated 6-hydroxydecanoic acid)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
For plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes. Collect the supernatant.
-
For urine, centrifuge at >2,000 x g for 10 minutes to pellet any particulate matter. Use the supernatant.
-
Spike the pre-treated sample with the internal standard solution.
-
Acidify the sample to a pH of ~3 with formic acid or acetic acid to ensure the carboxylic acid group is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the 6-hydroxydecanoic acid from the cartridge with 2-4 mL of a suitable organic solvent. A mixture of ethyl acetate and hexane or pure methanol is often effective.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the appropriate solvent for the analytical instrument (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissues
This protocol is suitable for more complex matrices like tissue homogenates.[8][9]
Materials:
-
Tissue homogenizer
-
Internal Standard (IS) solution (e.g., deuterated 6-hydroxydecanoic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Extraction solvent (e.g., a mixture of isopropanol and chloroform, or ethyl acetate)[1]
-
Sodium sulfate (anhydrous)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
Weigh a known amount of tissue (e.g., 100 mg).
-
Add 1 mL of cold PBS and the internal standard solution.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Acidification:
-
Acidify the homogenate to a pH of ~3 with HCl to protonate the carboxylic acid.
-
-
Extraction:
-
Add 3 volumes of the extraction solvent (e.g., 3 mL of isopropanol/chloroform 1:1 v/v) to the acidified homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (if using chloroform-based solvent) or the upper organic phase (if using ethyl acetate) without disturbing the protein interface.
-
Repeat the extraction step on the remaining aqueous phase for improved recovery.
-
-
Drying and Evaporation:
-
Pool the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the appropriate solvent for the analytical instrument.
-
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, the polarity of 6-hydroxydecanoic acid must be reduced and its volatility increased through derivatization. Silylation is a common and effective method.[3][10]
Materials:
-
Reconstituted sample extract
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine or acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Ensure the reconstituted sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction (SPE) [sigmaaldrich.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stereoselective Synthesis of 6-Hydroxydecanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of the (R) and (S) enantiomers of 6-hydroxydecanoic acid. The primary synthetic route involves a three-step process: the synthesis of the precursor 6-oxodecanoic acid, followed by a stereoselective enzymatic reduction to the corresponding δ-lactone, and concluding with hydrolysis to yield the target enantiomer.
I. Synthetic Strategy Overview
The chemoenzymatic approach outlined here offers a robust and highly selective method for obtaining both enantiomers of 6-hydroxydecanoic acid. The key step is the asymmetric reduction of a prochiral ketone, 6-oxodecanoic acid, catalyzed by a carbonyl reductase or alcohol dehydrogenase. This enzymatic transformation establishes the stereocenter at the C6 position with high fidelity. Subsequent hydrolysis of the resulting optically active δ-decalactone affords the desired 6-hydroxydecanoic acid enantiomer.
Caption: Overall workflow for the stereoselective synthesis of 6-hydroxydecanoic acid enantiomers.
II. Experimental Protocols
Protocol 1: Synthesis of 6-Oxodecanoic Acid
This protocol is adapted from a method involving the condensation of cyclopentanone and n-valeraldehyde, followed by hydrogenation and oxidation[1][2].
Step 1: Aldol Condensation and Dehydration
-
To a solution of cyclopentanone and n-valeraldehyde, add an aqueous solution of sodium hydroxide (1-10% w/v).
-
Incorporate a phase transfer catalyst such as polyethylene glycol (PEG-400).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC.
-
Acidify the mixture with an acidic catalyst (e.g., oxalic acid) and heat to effect dehydration, yielding 2-pentylidene cyclopentanone.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Catalytic Hydrogenation
-
Dissolve the 2-pentylidene cyclopentanone in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.
-
Hydrogenate the mixture under atmospheric pressure of hydrogen gas at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain 2-pentylcyclopentanone.
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the 2-pentylcyclopentanone in a suitable solvent like methanol.
-
Add an acid catalyst (e.g., sulfuric acid).
-
Slowly add hydrogen peroxide while maintaining the reaction temperature.
-
Stir the reaction until completion, then quench and extract the crude δ-decalactone (a precursor to 6-oxodecanoic acid after hydrolysis and oxidation, or can be directly hydrolyzed to the racemic hydroxy acid). A more direct oxidation to the keto acid can be achieved using stronger oxidizing agents, though this may require protection of the carboxylic acid if formed prematurely.
Note: For the purpose of enzymatic reduction, direct synthesis of 6-oxodecanoic acid can also be pursued through alternative routes, though the above provides a common starting point.
Protocol 2: Stereoselective Enzymatic Reduction of 6-Oxodecanoic Acid
The following protocols describe the synthesis of both (R) and (S)-δ-decalactone, which are the immediate precursors to the target hydroxy acids.
Protocol 2a: Synthesis of (R)-δ-Decalactone using Carbonyl Reductase [3]
This protocol utilizes a carbonyl reductase from Serratia marcescens (SmCR) or a similar recombinant enzyme expressed in E. coli.
Caption: Enzymatic reduction of 6-oxodecanoic acid to (R)-δ-decalactone with cofactor regeneration.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add 6-oxodecanoic acid to the desired final concentration (e.g., 50 mM).
-
Add NADP+ (e.g., 1 mM) and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).
-
Initiate the reaction by adding the carbonyl reductase enzyme preparation (either purified enzyme or whole cells expressing the enzyme).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by analyzing aliquots using GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to induce lactonization.
-
Extract the (R)-δ-decalactone with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 2b: Synthesis of (S)-δ-Decalactone using Alcohol Dehydrogenase [4]
This protocol employs an alcohol dehydrogenase, for instance from horse liver (HLADH), which can exhibit opposite stereoselectivity to many carbonyl reductases.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl buffer, pH 8.0).
-
Add 6-oxodecanoic acid.
-
Add NADH (e.g., 1 mM) and a cofactor regeneration system (e.g., ethanol and a secondary alcohol dehydrogenase).
-
Initiate the reaction by adding the alcohol dehydrogenase.
-
-
Reaction Conditions:
-
Incubate at a controlled temperature (e.g., 25-30 °C) with agitation.
-
Monitor the reaction progress.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 2a.
-
Protocol 3: Hydrolysis of δ-Decalactone to 6-Hydroxydecanoic Acid
This is a standard saponification followed by acidification.
-
Saponification:
-
Dissolve the purified (R)- or (S)-δ-decalactone in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Stir the mixture at room temperature or with gentle heating until the lactone is fully hydrolyzed (disappearance of the lactone spot on TLC or peak in GC).
-
-
Acidification and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with a mineral acid (e.g., 2 M HCl).
-
Extract the resulting 6-hydroxydecanoic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
III. Quantitative Data
The following tables summarize representative quantitative data for the stereoselective enzymatic reduction of 6-oxodecanoic acid.
Table 1: Synthesis of (R)-δ-Decalactone
| Enzyme Source | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Serratia marcescens (SmCR) | 50 mM | 92 | 98 | [3] |
| Saccharomyces cerevisiae (OdCR2) | 50 mM | 92 | 98 | [3] |
Table 2: Synthesis of (S)-δ-Decalactone
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic decane-1,5-diol (oxidation) | High | 58 (for the corresponding lactone) | [4] |
Note: Data for the direct reduction of 6-oxodecanoic acid to (S)-δ-decalactone is less commonly reported. The data for HLADH is from the oxidation of a diol, which proceeds through a hemiacetal intermediate to the lactone, demonstrating the enzyme's stereopreference.
IV. Conclusion
The chemoenzymatic synthesis of 6-hydroxydecanoic acid enantiomers is a highly effective strategy for obtaining these valuable chiral molecules. The key to this approach is the selection of an appropriate enzyme for the stereoselective reduction of 6-oxodecanoic acid. Carbonyl reductases, particularly from microbial sources, have been shown to be highly efficient in producing the (R)-enantiomer. While the synthesis of the (S)-enantiomer is also achievable, it may require screening of different enzymes, such as alcohol dehydrogenases, to achieve the desired stereoselectivity. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, biocatalysis, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 6-Hydroxydecanoic Acid
Welcome to the technical support center for the large-scale synthesis of 6-hydroxydecanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 6-hydroxydecanoic acid, categorized by the synthesis method.
Method 1: Chemical Synthesis via Baeyer-Villiger Oxidation of Cyclodecanone
The synthesis of 6-hydroxydecanoic acid can be achieved through the Baeyer-Villiger oxidation of cyclodecanone to produce the intermediate ε-decalactone, followed by hydrolysis.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Cyclodecanone | 1. Inactive Oxidant: The peroxy acid (e.g., m-CPBA) or hydrogen peroxide may have degraded. 2. Insufficient Catalyst Activity: If using a Lewis acid or enzyme catalyst with H₂O₂, it may be inactive or poisoned. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a fresh batch of the oxidant and verify its activity. 2. Ensure the catalyst is active and has been stored correctly. Consider using a different catalyst. 3. Gradually increase the reaction temperature, monitoring for side reactions. |
| Formation of Byproducts | 1. Over-oxidation: The desired lactone or hydroxy acid may be further oxidized. 2. Incorrect Migratory Insertion: While less common with symmetric ketones, impurities or side reactions can lead to other products.[1][2] 3. Competing Reactions: If the substrate contains other functional groups (e.g., double bonds), they may react with the oxidant. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Purify the starting cyclodecanone to remove any impurities that could interfere with the reaction. 3. Protect sensitive functional groups before the oxidation step. |
| Low Yield of ε-Decalactone | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Degradation: The lactone may be unstable under the reaction or workup conditions. 3. Difficult Purification: The product may be difficult to separate from the reaction mixture. | 1. Increase the reaction time or temperature, or add more oxidant. 2. Use milder workup conditions and avoid strong acids or bases. 3. Employ flash chromatography or distillation for purification. |
| Incomplete Hydrolysis of ε-Decalactone | 1. Insufficient Acid or Base: The concentration of the acid or base catalyst may be too low. 2. Short Reaction Time: The hydrolysis reaction may not have had enough time to complete. 3. Two-Phase System: The lactone may not be fully soluble in the aqueous phase where hydrolysis occurs. | 1. Increase the concentration of the acid or base catalyst. 2. Extend the reaction time and monitor the disappearance of the lactone by TLC or GC. 3. Add a co-solvent to improve the solubility of the lactone. |
Method 2: Biocatalytic Synthesis via Whole-Cell Fermentation
This method typically involves the use of genetically engineered microorganisms (e.g., E. coli, Pseudomonas) to convert a substrate (e.g., decanoic acid, glucose) into 6-hydroxydecanoic acid.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Titer | 1. Substrate or Product Toxicity: High concentrations of the fatty acid substrate or the hydroxy acid product can be toxic to the cells.[3] 2. Low Enzyme Activity: The key enzymes in the biosynthetic pathway (e.g., P450 monooxygenases) may have low specific activity or stability.[4] 3. Cofactor Limitation: The regeneration of necessary cofactors (e.g., NADPH) may be a rate-limiting step.[5] | 1. Implement a fed-batch or continuous feeding strategy to maintain low substrate concentrations. Consider in-situ product removal.[3] 2. Optimize codon usage, promoter strength, and expression temperature for the key enzymes.[4] 3. Co-express enzymes that regenerate the required cofactors.[5] |
| Formation of Byproducts (e.g., other hydroxy-isomers, dicarboxylic acids) | 1. Lack of Enzyme Regioselectivity: The hydroxylating enzyme may not be perfectly selective for the 6-position. 2. Further Oxidation of the Product: The 6-hydroxydecanoic acid may be further oxidized to a dicarboxylic acid. | 1. Use protein engineering to improve the regioselectivity of the enzyme. 2. Knock out genes responsible for the subsequent oxidation steps in the host organism. |
| Cell Growth Inhibition | 1. Toxicity of Substrate/Product: As mentioned above, these compounds can be toxic.[3] 2. Metabolic Burden: Overexpression of the synthesis pathway can place a significant metabolic load on the cells. 3. Accumulation of Toxic Byproducts: The formation of byproducts like acetate and reactive oxygen species can inhibit growth.[3] | 1. Use a two-phase fermentation system to sequester the toxic compounds in an organic phase.[3] 2. Optimize the induction conditions (e.g., inducer concentration, timing) to balance cell growth and product formation. 3. Engineer the host strain to reduce the production of toxic byproducts.[3] |
| Inconsistent Batch-to-Batch Performance | 1. Variability in Inoculum Quality: The age and health of the seed culture can affect fermentation performance. 2. Fluctuations in Fermentation Conditions: Small variations in pH, temperature, or dissolved oxygen can have a large impact. 3. Plasmid Instability: The plasmids containing the genes for the biosynthetic pathway may be lost over time. | 1. Standardize the seed culture preparation protocol. 2. Implement robust process control for all critical fermentation parameters. 3. Integrate the biosynthetic pathway into the host chromosome for greater stability. |
Frequently Asked Questions (FAQs)
Q1: What are the main large-scale synthesis routes for 6-hydroxydecanoic acid?
A1: The primary routes are chemical synthesis, typically via the Baeyer-Villiger oxidation of cyclodecanone followed by hydrolysis of the resulting lactone, and biocatalytic synthesis using whole-cell fermentation with engineered microorganisms.[6][7]
Q2: How can I prevent the formation of the cyclic ester (lactone) during the synthesis and workup of 6-hydroxydecanoic acid?
A2: The equilibrium between the hydroxy acid and the lactone is pH-dependent. At a pH above 6, the equilibrium favors the open-chain hydroxy acid form.[8] Therefore, maintaining a neutral to slightly basic pH during workup and purification can minimize lactonization.
Q3: What are the typical yields I can expect for the large-scale synthesis of ω-hydroxy fatty acids?
A3: Yields can vary significantly depending on the method and the specific fatty acid. For comparison, the biocatalytic production of ω-hydroxy dodecanoic acid has been reported with titers up to 4 g/L.[3] A chemical synthesis of 10-hydroxydecanoic acid from castor oil reported a yield of 71%.[9]
Q4: What are the most significant challenges in scaling up the biocatalytic production of 6-hydroxydecanoic acid?
A4: Key challenges include overcoming substrate and product toxicity, ensuring high and stable enzyme activity over the course of the fermentation, maintaining a sufficient supply of cofactors, and preventing the formation of byproducts.[3][4][10]
Q5: Which analytical methods are recommended for monitoring the reaction progress and product purity?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the consumption of starting materials and the formation of products and byproducts.[11] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation of the final product.
Data Presentation
Table 1: Comparison of Reported Yields for ω-Hydroxy Fatty Acid Synthesis
| Product | Synthesis Method | Starting Material | Reported Yield/Titer | Reference(s) |
| ω-Hydroxy Dodecanoic Acid | Whole-cell biocatalysis (E. coli) | Dodecanoic acid methyl ester | 4 g/L | [3] |
| 10-Hydroxydecanoic Acid | High-temperature chemical cleavage | Castor oil | 71% | [9] |
| (R)-3-Hydroxydecanoic Acid | Multi-step chemical synthesis | Levoglucosenone | 24-36% (overall) | [12] |
| ω-Hydroxy Palmitic Acid | Whole-cell biocatalysis (E. coli) | Glucose | 610 mg/L | [5] |
Experimental Protocols
Protocol: Synthesis of a C12 ω-Lactone via Baeyer-Villiger Oxidation (Adaptable for C10)
This protocol describes the synthesis of 12-dodecanolide from cyclododecanone, which can be adapted for the synthesis of ε-decalactone from cyclodecanone. The subsequent hydrolysis to the hydroxy acid is a standard procedure.
Materials:
-
Cyclododecanone
-
Maleic anhydride
-
30% Aqueous hydrogen peroxide
-
Methylene chloride (CH₂Cl₂)
-
Sodium sulfite
-
Potassium hydroxide
Procedure: [13]
-
Preparation of the Oxidant (Permaleic Acid): In a fume hood, dissolve maleic anhydride in methylene chloride. Carefully add 30% aqueous hydrogen peroxide to the solution. The formation of permaleic acid will occur. This solution should be prepared fresh.
-
Baeyer-Villiger Oxidation: Dissolve cyclododecanone in methylene chloride. Add the prepared permaleic acid solution to the cyclododecanone solution. The reaction can be stirred at room temperature overnight.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining peroxide. Separate the organic layer. Wash the organic layer with an aqueous solution of potassium hydroxide to remove unreacted maleic acid, followed by a water wash.
-
Purification of the Lactone: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude lactone. The lactone can be further purified by distillation or chromatography.
-
Hydrolysis to 6-Hydroxydecanoic Acid: The purified ε-decalactone is then hydrolyzed by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the 6-hydroxydecanoic acid. The product can then be isolated by filtration or extraction.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Biocatalytic Synthesis
References
- 1. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. delftxdownloads.tudelft.nl [delftxdownloads.tudelft.nl]
- 10. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving yield and purity in 6-hydroxydecanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-hydroxydecanoic acid for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 6-hydroxydecanoic acid?
A1: The two most common routes for synthesizing 6-hydroxydecanoic acid are through chemical synthesis, primarily via the Baeyer-Villiger oxidation of cyclodecanone, and through biocatalytic synthesis, which typically involves the regioselective hydroxylation of decanoic acid using whole-cell biocatalysts or isolated enzymes.[1][2]
Q2: What is the main byproduct or impurity I should be aware of during synthesis and purification?
A2: A significant byproduct is the corresponding lactone, decan-6-olide (also known as ε-decalactone), which is formed through the intramolecular esterification of 6-hydroxydecanoic acid. This can occur during the reaction or workup, especially under acidic or high-temperature conditions. The separation of the hydroxy acid from its lactone is a key purification challenge.
Q3: How can I confirm the presence of both 6-hydroxydecanoic acid and its lactone in my product mixture?
A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify both the hydroxy acid and the lactone. Specific extraction and chromatography methods have been developed to separate these two forms for accurate analysis.
Q4: What are the advantages of biocatalytic synthesis over chemical synthesis?
A4: Biocatalytic synthesis is often considered a "greener" alternative, avoiding the use of harsh oxidizing agents and potentially toxic solvents.[3] It can offer high regioselectivity, reducing the formation of isomeric byproducts. However, challenges in biocatalysis include optimizing enzyme activity and stability, as well as managing substrate and product toxicity to the microbial host.[4]
Q5: Can I use the methyl ester of decanoic acid as a substrate in biocatalytic synthesis?
A5: Yes, using the methyl ester of decanoic acid can be an effective strategy, particularly in whole-cell biotransformation. This approach can help overcome the low solubility of decanoic acid and mitigate its potential toxicity to the microbial cells. The cells' native esterases can hydrolyze the ester in situ to provide the decanoic acid substrate for hydroxylation.[2]
Troubleshooting Guides
Issue 1: Low Yield of 6-Hydroxydecanoic Acid in Chemical Synthesis (Baeyer-Villiger Oxidation)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of cyclodecanone starting material. | 1. Inactive or insufficient oxidizing agent. Peroxyacids like m-CPBA can degrade over time. Hydrogen peroxide requires a catalyst to be effective.[5] 2. Inappropriate reaction temperature. The reaction may be too slow at low temperatures. | 1. Use a fresh, verified batch of the peroxyacid. If using H₂O₂, ensure the catalyst (e.g., a Lewis acid) is active and used in the correct stoichiometric amount. 2. Gradually increase the reaction temperature, monitoring for side product formation. Some modern methods utilize microwave heating to dramatically reduce reaction times. |
| High proportion of lactone (decan-6-olide) in the final product. | Acid-catalyzed intramolecular esterification (lactonization). This can be promoted by acidic conditions during the reaction or workup. | 1. Perform the reaction under neutral or buffered conditions if possible. 2. During the workup, avoid strong acids or prolonged exposure to acidic conditions. Use a mild base for neutralization. 3. Consider a two-phase extraction system to quickly separate the product. |
| Formation of unidentified byproducts. | Over-oxidation or side reactions. Strong oxidizing agents can lead to undesired cleavage or further oxidation of the product. | 1. Use a milder oxidizing agent or a more selective catalyst system. 2. Reduce the reaction temperature and/or the concentration of the oxidant. 3. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction upon completion. |
Issue 2: Low Yield and Purity in Biocatalytic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of decanoic acid. | 1. Low enzyme activity or expression. The P450 monooxygenase or other hydroxylating enzyme may not be expressed at high levels or may have low specific activity. 2. Substrate toxicity. High concentrations of decanoic acid can be toxic to the microbial cells, inhibiting their metabolic activity.[4] 3. Poor substrate uptake. Decanoic acid has low solubility in aqueous media, limiting its availability to the cells. | 1. Optimize induction conditions (e.g., IPTG concentration, temperature) for enzyme expression.[6] Consider codon optimization or using a stronger promoter. 2. Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of decanoic acid in the fermenter.[4] 3. Use decanoic acid methyl ester as the substrate or employ a two-phase system (e.g., aqueous/organic) to improve substrate availability.[2] |
| Accumulation of intermediate metabolites. | Bottleneck in the metabolic pathway. The conversion of an intermediate to the final product may be the rate-limiting step. | 1. Identify the rate-limiting step through metabolite analysis. 2. Consider genetic engineering of the host strain to enhance the activity of downstream enzymes or to block competing metabolic pathways. |
| Low product purity; presence of other fatty acids. | Endogenous metabolic pathways. The host organism may produce other fatty acids or further metabolize the 6-hydroxydecanoic acid product. | 1. Engineer the host strain by knocking out genes involved in competing fatty acid synthesis or degradation pathways (e.g., β-oxidation). |
Data Presentation
Table 1: Comparison of Synthesis Methods for Hydroxy Fatty Acids
| Method | Starting Material | Key Reagents/System | Typical Yield | Key Advantages | Key Challenges |
| Chemical Synthesis | Cyclodecanone | Peroxyacids (e.g., m-CPBA) or H₂O₂ with a catalyst | 50-90% (lactone formation)[7] | High conversion, well-established reaction. | Use of hazardous reagents, lactone byproduct formation, potential for over-oxidation. |
| Biocatalytic Synthesis | Decanoic Acid or its Methyl Ester | Engineered E. coli or yeast expressing P450 monooxygenases | Titers up to 4 g/L reported for similar molecules[2] | "Green" process, high regioselectivity, mild conditions. | Substrate/product toxicity, enzyme stability, complex process optimization. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Baeyer-Villiger Oxidation
This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of cyclic ketones.
Objective: To synthesize 6-hydroxydecanoic acid from cyclodecanone.
Materials:
-
Cyclodecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclodecanone (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Workup: Add saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which will be primarily the lactone (decan-6-olide).
-
Hydrolysis of Lactone: To the crude lactone, add a 1 M NaOH solution (2 equivalents) and stir at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours to hydrolyze the lactone to the sodium salt of 6-hydroxydecanoic acid.
-
Acidification and Extraction: Cool the solution to 0 °C and acidify with 1 M HCl to a pH of ~2. Extract the aqueous layer multiple times with ethyl acetate.
-
Final Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 6-hydroxydecanoic acid by silica gel column chromatography.
Protocol 2: Biocatalytic Synthesis using Whole-Cell Biotransformation
This protocol is a generalized procedure based on the use of engineered E. coli expressing a P450 monooxygenase system.[2]
Objective: To produce 6-hydroxydecanoic acid from decanoic acid using an engineered microbial host.
Materials:
-
Engineered E. coli strain harboring the expression plasmid for a suitable P450 monooxygenase.
-
Appropriate growth medium (e.g., LB or a defined mineral medium) with antibiotic for plasmid maintenance.
-
Inducer (e.g., IPTG).
-
Decanoic acid (or methyl decanoate).
-
Buffer for resting cell assay (e.g., potassium phosphate buffer).
-
Glucose or glycerol as a co-substrate.
Procedure:
-
Inoculum Preparation: Inoculate a starter culture of the engineered E. coli strain in growth medium with the appropriate antibiotic and grow overnight at 37 °C with shaking.
-
Cell Growth: Inoculate a larger volume of growth medium with the overnight culture. Grow the cells at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce the expression of the P450 enzyme by adding the inducer (e.g., 0.2 mM IPTG). Reduce the temperature to a range of 20-30 °C and continue to incubate for another 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Biotransformation (Resting Cell Assay): Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ of 20-50). Add a co-substrate like glucose (e.g., 1% w/v) to provide reducing equivalents (NADPH).
-
Substrate Addition: Add decanoic acid to the cell suspension. To avoid toxicity, add the substrate to a final concentration of 1-10 g/L, potentially using a fed-batch approach or as a methyl ester.
-
Reaction: Incubate the reaction mixture at 30 °C with vigorous shaking to ensure proper aeration. Monitor the reaction over time by taking samples.
-
Product Extraction and Analysis: For each sample, acidify to pH 2 with HCl. Extract the product with an organic solvent like ethyl acetate. Analyze the organic extract by GC-MS or HPLC to determine the concentration of 6-hydroxydecanoic acid.
Visualizations
Caption: General workflow for the synthesis and purification of 6-hydroxydecanoic acid.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 4. Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Chromatographic Resolution of 6-Hydroxydecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of 6-hydroxydecanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for 6-hydroxydecanoic acid in my HPLC analysis?
Poor peak shape for 6-hydroxydecanoic acid, a polar carboxylic acid, is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is the most common issue and is often caused by the interaction of the carboxylic acid group with active silanol groups on the surface of silica-based columns.[1] Tailing can also result from a mismatch between the sample solvent and the mobile phase, column overload, or degradation of the column packing material.[2][3]
-
Peak Fronting: This is less common for acidic compounds but can occur due to column overload, where the sample concentration is too high for the column's capacity, or if the sample is injected in a solvent significantly stronger than the mobile phase.[1][2]
Q2: How can I improve the peak shape of 6-hydroxydecanoic acid in reversed-phase HPLC?
Improving peak shape often involves optimizing the mobile phase and selecting the appropriate column.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For a carboxylic acid like 6-hydroxydecanoic acid, operating at a pH of around 2.5 to 3.5, well below its pKa (typically around 4.8), will ensure it is in its protonated, less polar form. This minimizes ionic interactions with the stationary phase and reduces peak tailing.[1] Using a buffer (e.g., phosphate or formate) is essential to maintain a stable pH.
-
Use of End-Capped Columns: Employing a well-end-capped C18 or C8 column will reduce the number of free silanol groups available for undesirable interactions.[1]
-
Organic Modifier: Acetonitrile is a common choice, but methanol can sometimes provide different selectivity and improved peak shape.
-
Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[2]
Q3: Is derivatization necessary for the analysis of 6-hydroxydecanoic acid?
While not always mandatory for HPLC, derivatization is a highly effective strategy to improve chromatographic resolution, sensitivity, and peak shape, especially for GC analysis.
-
For GC Analysis: Derivatization is essential as 6-hydroxydecanoic acid is not sufficiently volatile for direct GC analysis. The polar carboxylic acid and hydroxyl groups will lead to severe peak tailing and poor sensitivity. Silylation, typically using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a catalyst like TMCS (trimethylchlorosilane), is a common and effective method to convert both the carboxylic acid and hydroxyl groups into their more volatile and less polar trimethylsilyl (TMS) esters and ethers.[4][5][6]
-
For HPLC Analysis: Derivatization can enhance detection sensitivity, particularly for detectors like fluorescence or mass spectrometry (in positive ion mode). It can also improve retention on reversed-phase columns. A common derivatizing agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (3-NPH).
Q4: How can I resolve the enantiomers of 6-hydroxydecanoic acid?
The enantiomers of 6-hydroxydecanoic acid can be separated using chiral chromatography.
-
Direct Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralpak® IA-U), are often effective for separating the enantiomers of hydroxy fatty acids.[7][8][9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
-
Indirect Chiral HPLC: This involves derivatizing the 6-hydroxydecanoic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). This method is less common due to the need for a highly pure chiral derivatizing agent and potential reaction complexities.
Troubleshooting Guides
HPLC Troubleshooting for Poor Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with silanol groups.- Mobile phase pH too high.- Column overload.- Column contamination or void formation. | - Lower mobile phase pH to ~2.5-3.5 with an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).- Use a high-purity, end-capped C18 or C8 column.- Reduce sample concentration or injection volume.[3]- Use a guard column to protect the analytical column.[3]- Flush the column with a strong solvent or reverse the column and flush to waste.[3] |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample or decrease the injection volume.[2]- Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
| Broad Peaks | - Low column efficiency.- High dead volume in the system.- Mobile phase viscosity. | - Use a column with smaller particles or a longer column.- Check and minimize the length and diameter of all tubing.- Increase the column temperature to reduce mobile phase viscosity. |
| Split Peaks | - Column frit partially blocked.- Incompatible sample solvent.- Column bed degradation. | - Backflush the column.[2]- Ensure the sample is dissolved in the mobile phase.[2]- Replace the column if a void has formed at the inlet.[2] |
GC Troubleshooting for Derivatized 6-Hydroxydecanoic Acid
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization (shows as tailing or multiple peaks) | - Presence of water or protic solvents in the sample.- Insufficient derivatization reagent.- Reaction time or temperature is inadequate. | - Ensure the sample is completely dry before adding the derivatization reagent.[4]- Use a sufficient excess of the silylating reagent (e.g., BSTFA).- Optimize the reaction time and temperature (e.g., 60-75°C for 30-60 minutes).[5] |
| Peak Tailing (even after derivatization) | - Active sites in the GC inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Perform column conditioning. |
| Poor Sensitivity | - Incomplete derivatization.- Adsorption in the GC system.- Improper injection parameters. | - Optimize the derivatization protocol.- Use a deactivated liner and column.- Optimize the injection temperature and split ratio. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 6-Hydroxydecanoic Acid
This protocol provides a starting point for the analysis of 6-hydroxydecanoic acid using reversed-phase HPLC with UV or mass spectrometric detection.
1. Sample Preparation:
- Dissolve the 6-hydroxydecanoic acid standard or sample in the initial mobile phase composition (e.g., 70:30 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometer (ESI negative mode) |
3. Illustrative Quantitative Data:
| Parameter | Value |
| Retention Time | ~ 6.5 min |
| Tailing Factor (Asymmetry) | 1.1 |
| Theoretical Plates | > 10,000 |
Protocol 2: GC-MS Analysis of 6-Hydroxydecanoic Acid after TMS Derivatization
This protocol describes the derivatization and subsequent GC-MS analysis of 6-hydroxydecanoic acid.
1. Derivatization Procedure:
- Evaporate a known amount of the sample (e.g., 100 µg) to complete dryness under a stream of nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
3. Illustrative Quantitative Data:
| Parameter | Value |
| Retention Time (di-TMS derivative) | ~ 12.8 min |
| Tailing Factor (Asymmetry) | 1.0 |
| Key Mass Fragments (m/z) | 318 (M+), 303 (M-15), 147 |
Visualizations
Caption: Chromatographic analysis workflows for 6-hydroxydecanoic acid.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Hydroxydecanoic Acid Stability and Degradation
Welcome to the technical support center for 6-hydroxydecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation products associated with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-hydroxydecanoic acid?
The main stability concern for 6-hydroxydecanoic acid is its propensity to undergo intramolecular cyclization, also known as lactonization, to form a six-membered ring structure called δ-decalactone. This is a common reaction for hydroxy acids where the hydroxyl and carboxylic acid functional groups are in favorable positions.[1][2] This equilibrium reaction can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: What is the main degradation product of 6-hydroxydecanoic acid?
Under many conditions, the primary degradation product is δ-decalactone . This occurs through the loss of a water molecule and the formation of an intramolecular ester.
Q3: How can I minimize the degradation of 6-hydroxydecanoic acid during storage?
To minimize degradation, 6-hydroxydecanoic acid should be stored in a cool, dry, and well-ventilated place.[3][4] It is advisable to keep containers tightly sealed to protect from moisture, which can participate in hydrolysis of any formed lactone, and from atmospheric contaminants.[5] For long-term storage, refrigeration is recommended.
Q4: What analytical methods are suitable for monitoring the stability of 6-hydroxydecanoic acid?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for monitoring the stability of 6-hydroxydecanoic acid.[3][6][7] This technique allows for the simultaneous quantification of the parent acid and its primary degradation product, δ-decalactone. Due to the low volatility of the hydroxy acid, derivatization (e.g., silylation or methylation) is typically required before GC-MS analysis.[8][9][10] High-performance liquid chromatography (HPLC) with UV detection can also be a viable method, particularly for quantifying the non-volatile hydroxy acid.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom: You observe an unexpected peak in your GC-MS or HPLC analysis of a 6-hydroxydecanoic acid sample.
Possible Cause 1: Lactonization. The most likely unexpected peak is δ-decalactone, the cyclized form of 6-hydroxydecanoic acid.
-
Troubleshooting Steps:
-
Confirm Identity: Compare the retention time and mass spectrum (for GC-MS) of the unknown peak with a δ-decalactone analytical standard.[14] The mass spectrum of δ-decalactone will have a different fragmentation pattern than derivatized 6-hydroxydecanoic acid.
-
Evaluate Sample History: Consider the age of the sample and its storage conditions. Older samples or those stored at elevated temperatures are more likely to have undergone lactonization.
-
pH and Temperature Effects: If your sample is in solution, consider the pH and temperature history. Acidic conditions and/or heat can accelerate the rate of lactonization.[1][2]
-
Possible Cause 2: Oxidative Degradation. Fatty acids can be susceptible to oxidation, especially if exposed to air, light, or certain metal ions.
-
Troubleshooting Steps:
-
Analyze Mass Spectrum: Look for mass spectral evidence of oxidation, such as the addition of oxygen atoms (e.g., M+16 peaks) or fragmentation patterns indicative of hydroperoxides or shorter-chain aldehydes and carboxylic acids.
-
Storage Conditions: Ensure samples are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if they will be stored for an extended period.
-
Antioxidants: For solution-based studies, consider the addition of a suitable antioxidant if compatible with your experimental design.
-
Issue 2: Poor Recovery or Low Assay Values for 6-Hydroxydecanoic Acid
Symptom: The quantified amount of 6-hydroxydecanoic acid is consistently lower than expected.
Possible Cause 1: Degradation to δ-decalactone. A significant portion of the parent acid may have converted to the lactone, which may not be accounted for in your quantification method for the acid.
-
Troubleshooting Steps:
-
Simultaneous Quantification: Develop and validate an analytical method that can simultaneously quantify both 6-hydroxydecanoic acid and δ-decalactone.
-
Sample Preparation: Keep sample preparation times to a minimum and perform them at low temperatures to reduce the risk of lactonization.
-
pH Control: If working with solutions, maintain a neutral to slightly basic pH to favor the open-chain form of the acid.
-
Possible Cause 2: Inefficient Extraction or Derivatization. For GC-MS analysis, incomplete extraction from the sample matrix or inefficient derivatization of the hydroxyl and carboxyl groups will lead to low assay values.
-
Troubleshooting Steps:
-
Optimize Extraction: Evaluate your liquid-liquid or solid-phase extraction procedure for efficiency. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the carboxylic acid for better extraction into an organic solvent.
-
Optimize Derivatization: Ensure your derivatization reaction (e.g., with BSTFA for silylation) goes to completion. This can be influenced by reaction time, temperature, and the presence of moisture.[10] Running a time course study for the derivatization reaction can help determine the optimal conditions.
-
Use of Internal Standard: Employ an appropriate internal standard (e.g., a deuterated analog or a similar hydroxy fatty acid) to correct for losses during sample preparation and analysis.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[15][16][17][18] Below is a general protocol that can be adapted for 6-hydroxydecanoic acid.
Objective: To identify potential degradation products and degradation pathways for 6-hydroxydecanoic acid.
Materials:
-
6-Hydroxydecanoic Acid
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve 6-hydroxydecanoic acid in 0.1 M HCl.
-
Store the solution at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve 6-hydroxydecanoic acid in 0.1 M NaOH.
-
Store the solution at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve 6-hydroxydecanoic acid in a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of 6-hydroxydecanoic acid in a temperature-controlled oven at 80°C for 48 hours.
-
Withdraw samples at various time points.
-
For solution-state thermal degradation, prepare a solution in a suitable solvent and heat at 60°C.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of 6-hydroxydecanoic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Store a control sample in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Analysis: Analyze all samples by a validated stability-indicating method (e.g., GC-MS or HPLC) to quantify the remaining 6-hydroxydecanoic acid and identify and quantify any degradation products.
Data Presentation
Table 1: Summary of Potential Degradation of 6-Hydroxydecanoic Acid under Forced Degradation Conditions.
| Stress Condition | Reagent/Parameter | Expected Degradation Products | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | δ-Decalactone | Lactonization (catalyzed by H+) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | 6-Hydroxydecanoate salt | Hydrolysis of any formed lactone |
| Oxidation | 3% H₂O₂ | Oxidized derivatives (e.g., ketones, shorter-chain acids) | Oxidation |
| Thermal | 80°C (solid), 60°C (solution) | δ-Decalactone, potential oligomers | Lactonization, Intermolecular esterification |
| Photolytic | UV/Visible light | Potential for various degradation products | Photodegradation |
Visualizations
Degradation Pathway of 6-Hydroxydecanoic Acid
Caption: Primary degradation pathway of 6-hydroxydecanoic acid.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 12. pjps.pk [pjps.pk]
- 13. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. agilent.com [agilent.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 6-Hydroxydecanoic Acid
Welcome to the technical support center for the analysis of 6-hydroxydecanoic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best suited for the analysis of 6-hydroxydecanoic acid?
A1: For Liquid Chromatography-Mass Spectrometry (LC-MS), negative ion mode Electrospray Ionization (ESI) is generally the preferred method for analyzing carboxylic acids like 6-hydroxydecanoic acid. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity.[1] For Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is commonly used after a necessary derivatization step.
Q2: Is derivatization required for the analysis of 6-hydroxydecanoic acid?
A2:
-
For GC-MS, yes. Derivatization is essential to increase the volatility and thermal stability of 6-hydroxydecanoic acid.[2][3][4][5] Common methods include silylation to convert the hydroxyl and carboxyl groups to trimethylsilyl (TMS) ethers and esters, or esterification (e.g., methylation) of the carboxylic acid group.[2][5][6]
-
For LC-MS, it is often recommended but not always mandatory. While underivatized analysis is possible, derivatization can significantly enhance ionization efficiency and improve chromatographic peak shape. Reagents that introduce a readily ionizable group, such as 2-picolylamine, can improve detection in positive ion mode.
Q3: What are the expected ions for 6-hydroxydecanoic acid in ESI-MS?
A3: In negative ion mode ESI, the most common ion will be the deprotonated molecule, [M-H]⁻, at an m/z of 187.13.[7] In positive ion mode, you might observe the protonated molecule, [M+H]⁺, at m/z 189.15, or adducts with sodium ([M+Na]⁺ at m/z 211.13) or ammonium ([M+NH₄]⁺ at m/z 206.18).[7]
Q4: What is the typical fragmentation pattern for 6-hydroxydecanoic acid in negative ion mode MS/MS?
A4: The fragmentation of hydroxy fatty acids in negative ion mode typically involves the neutral loss of water (H₂O) and carbon dioxide (CO₂).[8] For 6-hydroxydecanoic acid ([M-H]⁻ at m/z 187.13), you can expect to see fragment ions corresponding to:
-
[M-H-H₂O]⁻: Loss of water from the hydroxyl group.
-
[M-H-CO₂]⁻: Loss of carbon dioxide from the carboxyl group.
-
[M-H-H₂O-CO₂]⁻: Subsequent loss of both water and carbon dioxide.[8]
Q5: What are some common adducts I might observe for 6-hydroxydecanoic acid in negative ion mode ESI-MS?
A5: In negative ion mode, besides the deprotonated molecule [M-H]⁻, you may also observe adducts with common anions from the mobile phase or sample matrix. Predicted common adducts include formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻).[7]
Troubleshooting Guides
LC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / No Peak | Inefficient ionization in the chosen polarity. | For underivatized 6-hydroxydecanoic acid, ensure you are using negative ion mode ESI.[1] If positive mode is necessary, consider derivatization to enhance ionization. |
| Suboptimal source parameters. | Optimize source temperature, gas flows (nebulizer and drying gas), and capillary voltage. A systematic optimization is recommended.[9] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances.[10] Consider using a calibration curve prepared in the same biological matrix as the samples.[10] | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Secondary interactions with the column. | Ensure the mobile phase pH is appropriate for a carboxylic acid. Adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for underivatized analysis in reversed-phase chromatography. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[11] | |
| Inappropriate injection solvent. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Check for leaks in the LC system and ensure the mobile phase is properly mixed and degassed.[11] |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if performance continues to decline after cleaning. | |
| Unexpected Peaks or High Background | Contamination in the mobile phase, LC system, or sample. | Use high-purity solvents and additives.[10] Clean the ion source. Run blank injections to identify the source of contamination. |
| Carryover from previous injections. | Implement a needle wash step with a strong solvent in your autosampler method.[11] |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak for 6-Hydroxydecanoic Acid | Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).[4] Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[4] |
| Adsorption in the inlet or column. | Ensure the GC inlet liner is clean and deactivated. Use a column suitable for fatty acid analysis.[2] | |
| Incorrect GC oven temperature program. | Start with a lower initial oven temperature and use a temperature ramp to ensure proper separation and elution. | |
| Peak Tailing | Active sites in the GC system. | Use a deactivated inlet liner and a high-quality capillary column.[2] Check for and eliminate any dead volume in the system. |
| Incomplete derivatization. | Re-optimize the derivatization procedure to ensure complete reaction.[4] | |
| Ghost Peaks or High Baseline | Contamination from the derivatization reagent or sample. | Inject a reagent blank to check for contaminants from the derivatization step.[4] Ensure proper sample cleanup before derivatization. |
| Column bleed. | Condition the column according to the manufacturer's instructions. | |
| Multiple Peaks for a Single Analyte | Isomer formation during derivatization. | This can sometimes occur with certain derivatization reagents. Ensure consistent reaction conditions. |
| Thermal degradation in the inlet. | Lower the inlet temperature. Ensure the use of a deactivated liner. |
Experimental Protocols
LC-MS/MS Method for 6-Hydroxydecanoic Acid
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Negative Ion ESI):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy: Optimize for the specific instrument, starting around 10-20 eV for the transition of m/z 187.13 to its major fragments.
-
GC-MS Method for 6-Hydroxydecanoic Acid (with Silylation)
This protocol outlines a general procedure for derivatization and GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Extract 6-hydroxydecanoic acid from the sample matrix using an appropriate method (e.g., liquid-liquid extraction).
-
Evaporate the solvent to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Parameters (EI):
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
Quantitative Data Summary
Table 1: Predicted m/z Values for 6-Hydroxydecanoic Acid and its Adducts
| Ion Species | Predicted m/z | Ionization Mode |
| [M-H]⁻ | 187.13397 | Negative ESI |
| [M+H]⁺ | 189.14853 | Positive ESI |
| [M+Na]⁺ | 211.13047 | Positive ESI |
| [M+NH₄]⁺ | 206.17507 | Positive ESI |
| [M+K]⁺ | 227.10441 | Positive ESI |
| [M+HCOO]⁻ | 233.13945 | Negative ESI |
| [M+CH₃COO]⁻ | 247.15510 | Negative ESI |
| Data sourced from PubChem CID 5312736.[7] |
Table 2: Example Starting Parameters for LC-MS/MS and GC-MS
| Parameter | LC-MS/MS (Negative ESI) | GC-MS (after Silylation) |
| Precursor Ion (m/z) | 187.13 | N/A (Scan Mode) |
| Capillary/Spray Voltage | 3.0 kV | N/A |
| Source Temperature | 150°C | 230°C (EI Source) |
| Desolvation/Transfer Line Temp. | 350°C | 280°C |
| Collision Energy (eV) | 10 - 20 | N/A |
| GC Inlet Temperature | N/A | 250°C |
| GC Oven Program | N/A | 80°C (2 min), ramp 10°C/min to 280°C, hold 5 min |
Visualizations
Caption: General experimental workflow for the analysis of 6-hydroxydecanoic acid.
Caption: A simplified logic diagram for troubleshooting poor signal intensity.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 7. PubChemLite - Decanoic acid, 6-hydroxy- (C10H20O3) [pubchemlite.lcsb.uni.lu]
- 8. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
Troubleshooting matrix effects in biological sample analysis of 6-hydroxydecanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 6-hydroxydecanoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of 6-hydroxydecanoic acid in biological samples, focusing on matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 6-hydroxydecanoic acid?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix.[1] For 6-hydroxydecanoic acid, which is a medium-chain hydroxy fatty acid, common biological matrices like plasma, serum, or urine contain a complex mixture of endogenous substances such as phospholipids, salts, and other fatty acids.[2] These can either suppress or enhance the ionization of 6-hydroxydecanoic acid, leading to inaccurate and imprecise quantification.[3] Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.[2]
Q2: I am observing low and inconsistent recovery for 6-hydroxydecanoic acid. What are the potential causes and solutions?
A2: Low and variable recovery can stem from several factors during sample preparation. Inefficient extraction from the biological matrix is a primary cause. For a moderately polar compound like 6-hydroxydecanoic acid, the choice of extraction technique is critical.
-
Protein Precipitation (PPT): While simple, PPT is the least effective at removing matrix components and may result in significant ion suppression and lower recovery.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. The choice of an appropriate organic solvent and pH adjustment of the aqueous phase are crucial for efficient partitioning of 6-hydroxydecanoic acid.[5]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components and improving recovery.[6] The selection of the sorbent material (e.g., reversed-phase C8 or C18) and optimization of the wash and elution steps are key to achieving high and reproducible recovery.
Troubleshooting Low Recovery:
-
Optimize Extraction Solvent/pH (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the sample pH to be at least two units below the pKa of 6-hydroxydecanoic acid to ensure it is in its neutral form for efficient extraction into the organic phase.[5]
-
Select Appropriate SPE Sorbent: For a medium-chain hydroxy fatty acid, a reversed-phase sorbent is a good starting point. Consider polymeric sorbents which can offer enhanced retention and cleanup.
-
Optimize SPE Wash and Elution Steps: A wash step with a weak organic solvent can help remove polar interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the 6-hydroxydecanoic acid.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects and extraction inefficiencies, thus compensating for variability and improving accuracy and precision.
Q3: My calibration curve for 6-hydroxydecanoic acid is non-linear. What could be the issue?
A3: Non-linearity in the calibration curve can be caused by several factors, including matrix effects that are not consistent across the concentration range, detector saturation at high concentrations, or carryover from a previous high-concentration sample.[2]
Troubleshooting Non-Linearity:
-
Evaluate Matrix Effects: Prepare calibration standards in a surrogate matrix (a matrix free of the analyte) or use the standard addition method to assess the impact of the matrix on the response.[2]
-
Adjust Calibration Range: If detector saturation is suspected, narrow the calibration range or dilute high-concentration samples.
-
Optimize Chromatographic Conditions: Improve the separation of 6-hydroxydecanoic acid from co-eluting matrix components by modifying the mobile phase composition, gradient profile, or using a different analytical column.
-
Address Carryover: Implement a robust needle wash protocol in the autosampler to minimize carryover between injections.
Q4: How can I quantitatively assess matrix effects for my 6-hydroxydecanoic acid assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. According to regulatory guidelines, this should be assessed in at least six different lots of the biological matrix.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis (Illustrative Data)
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70 - 90 | 60 - 110 | Simple, fast, and inexpensive. | High level of residual matrix components, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 85 - 105 | Cleaner extracts than PPT, relatively low cost. | Can be labor-intensive, potential for emulsion formation, may have lower recovery for polar analytes.[5] |
| Solid-Phase Extraction (SPE) | > 90 | 95 - 105 | Provides the cleanest extracts, high analyte recovery and concentration. | More expensive and requires method development. |
Note: The data in this table are illustrative and represent typical ranges for fatty acid analysis. Actual values for 6-hydroxydecanoic acid will depend on the specific matrix and analytical method.
Table 2: Bioanalytical Method Validation Parameters for a Structurally Similar Analyte (3-Hydroxypentanoic Acid in Human Plasma)
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Observed Results for 3-Hydroxypentanoic Acid |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 88%[8] |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | No significant matrix effect observed.[8] |
| LLOQ | Signal-to-noise ratio ≥ 5 | 0.078 µg/mL[8] |
This table presents data from a validated method for 3-hydroxypentanoic acid, a structurally related short-chain hydroxy fatty acid, and serves as a representative example of expected performance for a validated 6-hydroxydecanoic acid assay.[8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol describes a general procedure to quantify the matrix effect for 6-hydroxydecanoic acid in human plasma.
-
Prepare Blank Matrix Extract:
-
Pool human plasma from at least six different donors.
-
Extract a 100 µL aliquot of the pooled blank plasma using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Evaporate the final extract to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Prepare Post-Extraction Spiked Samples:
-
To the reconstituted blank matrix extract, add a known amount of 6-hydroxydecanoic acid standard solution to achieve low, medium, and high concentrations within your calibration range.
-
-
Prepare Neat Standard Solutions:
-
Prepare standard solutions of 6-hydroxydecanoic acid in the initial mobile phase at the same low, medium, and high concentrations as the post-extraction spiked samples.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both the post-extraction spiked samples and the neat standard solutions.
-
-
Calculate Matrix Effect:
-
Calculate the matrix effect for each concentration level using the formula provided in FAQ 4.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 6-Hydroxydecanoic Acid in Human Plasma (Template based on a validated method for a similar analyte)
This protocol is a template based on a validated method for a short-chain hydroxy fatty acid and should be optimized for 6-hydroxydecanoic acid.[8]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 6-hydroxydecanoic acid-d4) working solution.
-
Add 400 µL of ice-cold methanol containing 0.2% formic acid.[8]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
6-hydroxydecanoic acid: m/z 187.1 -> [product ion] (to be determined by infusion)
-
6-hydroxydecanoic acid-d4 (IS): m/z 191.1 -> [product ion] (to be determined by infusion)
-
-
Visualizations
Caption: Experimental workflow for 6-hydroxydecanoic acid analysis.
References
- 1. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Preventing lactonization of 6-hydroxydecanoic acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the lactonization of 6-hydroxydecanoic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What is lactonization and why is it a problem for the analysis of 6-hydroxydecanoic acid?
A1: Lactonization is an intramolecular esterification reaction where a hydroxy acid cyclizes to form a lactone. 6-hydroxydecanoic acid can form a six-membered ring called ε-decalactone. This conversion poses a significant analytical challenge because the hydroxy acid and its corresponding lactone are different chemical entities with distinct physical and chemical properties. If lactonization occurs during sample preparation or analysis, it can lead to inaccurate quantification of the original 6-hydroxydecanoic acid concentration.
Q2: What are the primary factors that promote the lactonization of 6-hydroxydecanoic acid?
A2: The two primary factors that promote lactonization are acidic conditions and high temperatures.[1][2][3][4][5][6] Under acidic pH, the carboxylic acid group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[2] Elevated temperatures, such as those encountered in a gas chromatography (GC) injector port, provide the necessary activation energy for the cyclization reaction to occur.[7]
Q3: Can I use Gas Chromatography (GC) to analyze 6-hydroxydecanoic acid?
A3: Direct analysis of 6-hydroxydecanoic acid by GC is challenging and generally not recommended without derivatization. The high temperatures of the GC inlet can cause on-column lactonization, leading to inaccurate results.[8] Additionally, the polarity of the free hydroxy acid can result in poor peak shape (tailing) and adsorption onto the column.[8] To successfully analyze 6-hydroxydecanoic acid by GC, derivatization of both the hydroxyl and carboxylic acid functional groups is essential.
Q4: What is derivatization and how does it prevent lactonization during GC analysis?
A4: Derivatization is a chemical modification of a compound to produce a new compound that has properties that are more suitable for a particular analytical method.[7][9][10] For 6-hydroxydecanoic acid, derivatization chemically protects the hydroxyl and carboxylic acid groups, preventing them from reacting with each other to form a lactone. Common derivatization techniques include silylation, acylation, and alkylation (esterification).[7][8][9][10][11] These modifications also increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[7][9]
Q5: Is High-Performance Liquid Chromatography (HPLC) a suitable alternative to GC for analyzing 6-hydroxydecanoic acid?
A5: Yes, HPLC is a highly suitable technique for the analysis of 6-hydroxydecanoic acid, as it is a lower-temperature separation method. However, careful control of the mobile phase pH is critical to prevent lactonization or hydrolysis of the lactone if it is also present.[12][13] To maintain the open-chain form of 6-hydroxydecanoic acid, the mobile phase should be buffered at a neutral to slightly alkaline pH.[2][12]
Troubleshooting Guides
Issue 1: Poor peak shape and low response for 6-hydroxydecanoic acid in GC analysis.
| Possible Cause | Troubleshooting Step |
| On-column lactonization | The high temperature of the GC inlet is likely causing the 6-hydroxydecanoic acid to cyclize into ε-decalactone. This results in a loss of the target analyte peak and the appearance of a new, often broader, peak for the lactone. Implement a derivatization procedure (see Experimental Protocols) to protect the functional groups prior to GC analysis. |
| Analyte Adsorption | The polar hydroxyl and carboxyl groups of the underivatized acid can interact with active sites in the GC inlet and column, leading to peak tailing and reduced signal intensity.[8] Derivatization will make the molecule less polar and reduce adsorption.[7] Using a deactivated inlet liner and a column specifically designed for polar analytes can also help if derivatization is not possible. |
| Incorrect Column Phase | The use of a standard nonpolar column for an underivatized polar analyte can lead to poor peak shape.[8] If direct analysis is attempted, a more polar column (e.g., a wax-type column) should be used, though this does not solve the issue of thermal instability.[8] |
Issue 2: Inconsistent quantification of 6-hydroxydecanoic acid in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| pH-dependent equilibrium shift | The equilibrium between 6-hydroxydecanoic acid and ε-decalactone is pH-dependent.[2][12] If the mobile phase pH is acidic, the hydroxy acid will convert to the lactone on the column, leading to a decrease in the 6-hydroxydecanoic acid peak and an increase in the lactone peak. Ensure the mobile phase is buffered to a neutral or slightly alkaline pH (e.g., pH 7.0-7.5) to maintain the open-chain form.[12] |
| Sample Instability | If the sample diluent is acidic or the samples are stored for extended periods at room temperature, lactonization can occur before injection. Prepare samples in a neutral or slightly alkaline buffer and store them at low temperatures (e.g., 4°C in an autosampler) if analysis is not immediate.[12] |
| Co-elution with lactone | If the lactone is also present in the sample, it may not be fully resolved from the hydroxy acid peak under certain chromatographic conditions, leading to inaccurate integration. Optimize the mobile phase composition and gradient to achieve baseline separation of the two forms. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 6-Hydroxydecanoic Acid via Silylation
This protocol describes the derivatization of 6-hydroxydecanoic acid to its trimethylsilyl (TMS) ester/ether derivative to prevent lactonization and improve chromatographic performance.
Materials:
-
6-hydroxydecanoic acid standard or sample extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate a known volume of the sample extract containing 6-hydroxydecanoic acid to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine to the dried residue to dissolve it.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.
-
-
Protocol 2: HPLC-UV/MS Analysis of 6-Hydroxydecanoic Acid
This protocol is designed to analyze 6-hydroxydecanoic acid in its open-chain form, minimizing the risk of lactonization.
Materials:
-
6-hydroxydecanoic acid standard or sample
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.0 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B
Procedure:
-
Sample Preparation: Dissolve or dilute the sample containing 6-hydroxydecanoic acid in the sample diluent to an appropriate concentration.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Column Temperature: 30°C
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Detection:
-
UV: 210 nm (if concentration is sufficient)
-
MS (ESI-): Monitor for the deprotonated molecule [M-H]⁻ of 6-hydroxydecanoic acid.
-
-
Visualizations
Caption: Chemical equilibrium of 6-hydroxydecanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. scispace.com [scispace.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 6-Hydroxydecanoic Acid: GC-MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-hydroxydecanoic acid, a medium-chain hydroxy fatty acid, is crucial for various metabolic and pharmaceutical studies. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
This document outlines the validation parameters and experimental protocols for both GC-MS and LC-MS/MS methodologies. While direct comparative studies on 6-hydroxydecanoic acid are limited, this guide synthesizes available data for this analyte and structurally similar compounds to provide a comprehensive overview.
Method Comparison at a Glance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required to increase volatility and thermal stability. | Often not necessary, but can be used to enhance ionization efficiency and sensitivity.[1] |
| Sensitivity | Generally high, with detection limits in the picomolar to nanomolar range. | Very high, often achieving lower limits of detection than GC-MS.[2] |
| Selectivity | Good, based on chromatographic retention time and mass-to-charge ratio. | Excellent, with the use of multiple reaction monitoring (MRM) providing high specificity. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Generally higher, especially when derivatization is not required.[3] |
| Versatility | Well-suited for volatile and semi-volatile compounds. | Applicable to a wider range of compounds, including non-volatile and thermally labile molecules.[4] |
| Cost & Complexity | Instrumentation is generally less expensive and more widely available. | Instrumentation is more expensive and can be more complex to operate and maintain. |
Quantitative Performance Data
The following tables summarize the validation parameters for the quantification of fatty acids using GC-MS and LC-MS/MS. Data for 6-hydroxydecanoic acid is included where available; for other entries, the specific analyte is noted.
Table 1: GC-MS Method Validation Parameters
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Various Fatty Acids | >0.99 | 0.4–112.6 pmol/mL | 1.2–375.3 pmol/mL | <15% | 83.6–109.6% | [5] |
| Short & Medium Chain Fatty Acids | 0.994–0.997 | 0.04–0.51 mg/L | 0.13–1.70 mg/L | <17% | 88-114% | [6][7] |
| Amino Acid Enantiomers | - | 3.2-446 nM | 0.031-1.95 µM | 0.49-11.10% | - | [8] |
| Six Amino Acids | - | - | - | 5.1-16.6% (intra- and inter-assay) | 77.8-123.0% | [9][10] |
Table 2: LC-MS/MS Method Validation Parameters
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Six Organic Acids | >0.991 | - | - | 2–13% | 95–128% | [2] |
| Short Chain Fatty Acids | >0.998 | 0.001-0.003 mM | - | <12% (intra-day), <20% (inter-day) | 92-120% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the general procedures for GC-MS and LC-MS/MS analysis of hydroxy fatty acids.
GC-MS Experimental Protocol (General)
This protocol describes a typical workflow for the analysis of hydroxy fatty acids by GC-MS, which includes extraction and derivatization steps.[11][12][13]
1. Sample Preparation (Lipid Extraction):
-
To a 1 mL biological fluid sample (e.g., plasma, serum), add a suitable internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[11]
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.[11]
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
LC-MS/MS Experimental Protocol (General)
This protocol outlines a typical workflow for the analysis of hydroxy fatty acids by LC-MS/MS, which often does not require a derivatization step.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL biological fluid sample (e.g., plasma, serum), add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 6-hydroxydecanoic acid. The choice between the two will depend on the specific requirements of the study.
-
GC-MS is a robust and widely available technique that provides good sensitivity and selectivity.[14] The primary drawback is the need for derivatization, which can increase sample preparation time and introduce potential variability.[2] However, automated derivatization methods are becoming more common, which can improve throughput and reproducibility.[15]
-
LC-MS/MS offers excellent sensitivity and selectivity, often surpassing that of GC-MS.[16] The ability to analyze underivatized samples is a significant advantage, leading to simpler and faster sample preparation.[3] This makes it particularly well-suited for high-throughput applications.
For studies requiring the highest sensitivity and throughput, LC-MS/MS is generally the preferred method. However, for laboratories where LC-MS/MS is not available or for applications where the highest sensitivity is not critical, a well-validated GC-MS method can provide accurate and reliable quantification of 6-hydroxydecanoic acid.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marinelipids.ca [marinelipids.ca]
- 12. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 16. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Hydroxydecanoic Acid with Other Hydroxy Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 6-hydroxydecanoic acid and other positional isomers of hydroxydecanoic acid. This document summarizes their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed methodologies.
Introduction to Hydroxy Fatty Acids
Hydroxy fatty acids (HFAs) are a class of fatty acids characterized by the presence of at least one hydroxyl group on the hydrocarbon chain. This functional group imparts unique chemical and physical properties to these molecules, influencing their biological activities. HFAs are involved in various physiological and pathological processes, demonstrating anti-inflammatory, antimicrobial, and anticancer properties. Their diverse functionalities make them a subject of growing interest in drug discovery and development. This guide focuses on a comparative analysis of 6-hydroxydecanoic acid with its isomers, 2-hydroxydecanoic acid, 3-hydroxydecanoic acid, and 10-hydroxydecanoic acid, to provide a clearer understanding of their potential therapeutic applications.
Physicochemical Properties
The position of the hydroxyl group along the carbon chain of decanoic acid significantly influences its physicochemical properties, such as melting point, boiling point, and solubility. These properties, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | 6-Hydroxydecanoic Acid | 2-Hydroxydecanoic Acid | 3-Hydroxydecanoic Acid | 10-Hydroxydecanoic Acid |
| Molecular Formula | C₁₀H₂₀O₃[1] | C₁₀H₂₀O₃[2] | C₁₀H₂₀O₃[3] | C₁₀H₂₀O₃ |
| Molecular Weight | 188.27 g/mol [1] | 188.26 g/mol [2] | 188.26 g/mol [3] | 188.267 g/mol |
| Melting Point | Data not available | ~60-65 °C[4] | Data not available | Data not available |
| Boiling Point | Data not available | 318.9 °C at 760 mmHg[2] | Data not available | Data not available |
| Water Solubility | Practically insoluble[5] | Limited[4] | Data not available | Data not available |
| logP | Data not available | Data not available | 2.47[3] | Data not available |
Comparative Biological Activities
The biological activities of hydroxydecanoic acid isomers vary depending on the position of the hydroxyl group. While comprehensive quantitative data for direct comparison is limited, the available information suggests distinct profiles for each isomer.
Anti-inflammatory Activity
Several hydroxy fatty acids have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation.
-
3-Hydroxydecanoic Acid (3-HDA): Studies have shown that 3-HDA can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages (RAW264.7 cells) by reducing the expression of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[6]. It also exhibits anti-allergic effects by reducing degranulation and the release of histamine and β-hexosaminidase in rat mast cells (RBL-2H3 cells)[6].
-
10-Hydroxydecanoic Acid (10-HDA): This isomer has been shown to inhibit LPS-induced inflammation in microglial cells by targeting the p53 pathway[7].
Antimicrobial Activity
Hydroxy fatty acids can exert antimicrobial effects against a range of pathogens.
-
2-Hydroxydecanoic Acid: This isomer is known to have antimicrobial applications, with its mechanism suggested to involve the disruption of bacterial cell membranes[2].
-
Hexadecynoic Acid Isomers: While not decanoic acid, studies on hexadecynoic acid isomers have shown that the position of the functional group is crucial for antibacterial activity, with a triple bond at the C-2 position showing the highest potency against Staphylococcus aureus[8]. This suggests that the position of the hydroxyl group in hydroxydecanoic acids could similarly influence their antimicrobial efficacy.
Specific Minimum Inhibitory Concentration (MIC) values for 6-hydroxydecanoic acid and its isomers against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans are not well-documented in publicly available research, preventing a quantitative comparison.
Anticancer Activity
The potential of hydroxy fatty acids as anticancer agents is an emerging area of research.
-
10-Hydroxydecanoic Acid (10-HDA): In vivo studies have suggested the potential of 10-HDA in attenuating skin cancer induced by 7,12-dimethylbenz[a]anthracene (DMBA) in mice[9].
IC50 values for the cytotoxic effects of 6-hydroxydecanoic acid and its isomers on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) are not currently available, which is a significant gap in performing a direct comparative analysis of their anticancer potential.
Mechanisms of Action & Signaling Pathways
Hydroxy fatty acids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential.
G protein-coupled receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids. Its activation is linked to various physiological responses, including insulin secretion and anti-inflammatory effects.
Caption: GPR40 signaling cascade initiated by hydroxy fatty acids.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds, including some hydroxy fatty acids.
Caption: Inhibition of the NF-κB inflammatory pathway by hydroxy fatty acids.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
The STAT3 pathway is involved in cell growth, proliferation, and survival. Its aberrant activation is linked to cancer development, making it a target for anticancer therapies.
Caption: Potential inhibition of the STAT3 signaling pathway by hydroxy fatty acids.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are general protocols for assessing the biological activities discussed.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Stock Solution: Dissolve the hydroxy fatty acid in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the hydroxy fatty acid.
-
Incubation: Incubate the cells for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative guide highlights the current understanding of 6-hydroxydecanoic acid and its isomers. While the available data suggests that the position of the hydroxyl group significantly influences the biological activity of these fatty acids, a major gap exists in the quantitative data required for a direct and robust comparison. Future research should focus on:
-
Systematic Screening: Performing head-to-head comparisons of the anti-inflammatory, antimicrobial, and anticancer activities of all hydroxydecanoic acid isomers under standardized experimental conditions.
-
Quantitative Analysis: Determining the IC50 and MIC values for each isomer against a panel of relevant cell lines and microbial strains.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand the structure-activity relationships.
Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of 6-hydroxydecanoic acid and other hydroxy fatty acids in drug development.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. chembk.com [chembk.com]
- 5. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 6. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10-Hydroxy Decanoic Acid-Based Vesicles as a Novel Topical Delivery System: Would It Be a Better Platform Than Conventional Oleic Acid Ufasomes for Skin Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 6-Hydroxydecanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydroxydecanoic Acid Isomers
Hydroxydecanoic acids, a group of fatty acids characterized by a ten-carbon chain with a hydroxyl group, are emerging as molecules of significant interest in biomedical research. The position of the hydroxyl group along the carbon chain can dramatically influence the biological activity of these isomers. This guide provides a comparative overview of the known biological activities of 6-hydroxydecanoic acid and its key positional isomers: 2-hydroxydecanoic acid, 3-hydroxydecanoic acid, and 10-hydroxydecanoic acid. The information presented is based on available experimental data to aid researchers in understanding their potential therapeutic applications.
Summary of Biological Activities
The biological activities of hydroxydecanoic acid isomers vary significantly with the position of the hydroxyl group. Activities range from anti-inflammatory and antimicrobial to potential roles in skincare and as precursors for polymer synthesis. Below is a comparative table summarizing the key quantitative data from various studies. It is important to note that these results are collated from different studies and not from a single head-to-head comparison, which may introduce variability.
| Biological Activity | 2-Hydroxydecanoic Acid | 3-Hydroxydecanoic Acid | 6-Hydroxydecanoic Acid | 10-Hydroxydecanoic Acid (10-HDAA) |
| Anti-inflammatory Activity | Data not available | Inhibits ROS, TNF-α, COX-2, and PGE2 production in LPS-stimulated RAW264.7 cells[1] | Data not available | Dose-dependently inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (IC50 ≈ 2.5 mM)[2] |
| Reduces histamine and β-Hexosaminidase release in RBL-2H3 cells by 45% and 58% respectively[1] | Inhibits IL-10 mRNA expression in LPS-stimulated RAW 264.7 macrophages[2] | |||
| Inhibits IL-31 secretion in HaCaT cells[1] | Suppresses LPS-induced inflammation in microglial cells by modulating the p53 pathway[3] | |||
| Antimicrobial Activity | Potential to inhibit the growth of certain microorganisms by disrupting the cell membrane[4] | Antifungal activity against various molds and yeasts (MICs between 10 and 100 µg/mL)[5] | Data not available | Antibacterial activity against various pathogens[6] |
| Cytotoxicity | Data not available | Data not available | Data not available | Showed low cytotoxicity to RAW 264.7 cells at concentrations up to 5 mM[2] |
| Other Reported Activities | Precursor for polymer and surfactant synthesis; potential moisturizing and emollient properties[4] | Potential anti-allergic and anti-pruritic activities[1] | Data not available | Immunoregulatory and estrogenic activities[6] |
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxydecanoic acid isomers for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is used to subtract background absorbance.
Quantification of Nitric Oxide (NO) Production using the Griess Assay
The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[9][10]
Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with the hydroxydecanoic acid isomers for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 100 µL of the Griess reagent to 100 µL of the supernatant in a new 96-well plate.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the hydroxydecanoic acid isomers in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of certain hydroxydecanoic acid isomers are mediated through the modulation of key signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating the inflammatory response. Upon stimulation by agents like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and various interleukins. Studies have shown that 10-hydroxydecanoic acid (10-HDAA) can inhibit the LPS-induced inflammatory response by modulating these pathways in macrophages.[2][3][13]
Caption: Inhibition of NF-κB and MAPK pathways by 10-HDAA.
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of the biological activities of hydroxydecanoic acid isomers is depicted below. This workflow outlines the key steps from compound acquisition to data analysis.
Caption: Workflow for comparing hydroxydecanoic acid isomers.
Conclusion
The available data indicates that the biological activities of hydroxydecanoic acid isomers are highly dependent on the position of the hydroxyl group. While 10-hydroxydecanoic acid and 3-hydroxydecanoic acid have demonstrated notable anti-inflammatory and antimicrobial properties, there is a significant gap in the literature regarding the biological functions of 6-hydroxydecanoic acid and a lack of direct comparative studies for all isomers. Further research employing standardized experimental protocols is necessary to fully elucidate the structure-activity relationship of these compounds and to identify the most promising candidates for therapeutic development. This guide serves as a foundational resource for researchers embarking on the investigation of these intriguing fatty acids.
References
- 1. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
- 5. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 11. newprairiepress.org [newprairiepress.org]
- 12. researchgate.net [researchgate.net]
- 13. qspace.qu.edu.qa [qspace.qu.edu.qa]
Cross-validation of different analytical platforms for 6-hydroxydecanoic acid measurement
For researchers, scientists, and drug development professionals, the accurate quantification of 6-hydroxydecanoic acid, a medium-chain hydroxy fatty acid, is crucial for various metabolic and signaling studies. The selection of an appropriate analytical platform is a critical decision that influences the reliability and throughput of these measurements. This guide provides a comprehensive cross-validation of three common analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for the measurement of 6-hydroxydecanoic acid.
Performance Comparison
The choice of an analytical platform often depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of typical performance characteristics for each platform in the context of measuring medium-chain hydroxy fatty acids.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 10 - 30 nM[1] | 0.04 - 0.42 µmol/L[2] | ~1 ng/mL[3] |
| Limit of Quantification (LOQ) | 50 - 100 nM[1] | 0.13 - 1.70 mg/L[3] | Varies by kit |
| **Linearity (R²) ** | > 0.98[1] | 0.9958 - 0.9996[2] | Typically > 0.98 |
| Precision (%CV) | ≤ 20%[1] | 0.32 - 13.76%[2] | < 15% |
| Accuracy (% Recovery) | 95 - 128%[4] | 82.97 - 114.96%[2] | Varies by kit |
| Specificity | High | High | Moderate to High |
| Throughput | High | Moderate | High |
| Derivatization Required | Optional, for sensitivity enhancement[5] | Yes[6] | No |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline the typical methodologies for the analysis of 6-hydroxydecanoic acid using LC-MS/MS, GC-MS, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a gold standard for the quantification of small molecules in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins[7].
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
(Optional) Derivatization: For enhanced sensitivity, derivatization of the carboxylic acid group can be performed. A common reagent is 3-nitrophenylhydrazine (3-NPH)[1].
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acids[8].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for 6-hydroxydecanoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 6-hydroxydecanoic acid, derivatization is a mandatory step.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) with an organic solvent like ethyl acetate after acidification with an acid such as HCl[9].
-
Drying: Evaporate the organic extract to complete dryness under nitrogen.
-
Derivatization: This is a critical step to increase the volatility of the analyte. A two-step derivatization is common for hydroxy fatty acids:
-
Esterification: Convert the carboxylic acid group to a methyl ester using a reagent like BF3-methanol.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6].
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized 6-hydroxydecanoic acid[9].
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target analyte. While specific commercial ELISA kits for 6-hydroxydecanoic acid may be less common than for other biomarkers, the general protocol for a competitive ELISA would be as follows.
General ELISA Protocol (Competitive Assay):
-
Coating: The wells of a microplate are pre-coated with a capture antibody specific for 6-hydroxydecanoic acid.
-
Sample and Conjugate Incubation: The sample containing 6-hydroxydecanoic acid and a known amount of enzyme-conjugated 6-hydroxydecanoic acid (the competitor) are added to the wells. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Signal Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 6-hydroxydecanoic acid in the sample.
-
Quantification: The concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of 6-hydroxydecanoic acid.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of 6-hydroxydecanoic acid, the following diagrams have been generated.
Caption: A generalized workflow for the analysis of 6-hydroxydecanoic acid.
Caption: A hypothesized metabolic pathway involving 6-hydroxydecanoic acid.
References
- 1. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
Efficacy of different catalysts in the synthesis of 6-hydroxydecanoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-hydroxydecanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. This guide provides a detailed comparison of the efficacy of different biocatalytic and chemocatalytic systems for its synthesis, supported by experimental data.
Biocatalytic Synthesis: Precise C-H Activation
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of 6-hydroxydecanoic acid, primarily through the use of cytochrome P450 monooxygenases. These enzymes can catalyze the direct hydroxylation of decanoic acid at specific carbon atoms.
Catalyst Performance
Recent studies have highlighted the potential of different P450 enzymes for the regioselective hydroxylation of decanoic acid. The following table summarizes the performance of selected P450 enzymes in the synthesis of hydroxydecanoic acids, including the desired 6-hydroxy isomer.
| Catalyst ID | Substrate | Product(s) | Conversion (%) | Regioselectivity (6-OH : 5-OH : other) | Reference |
| P450-AT | Decanoic Acid | 6-hydroxydecanoic acid, 5-hydroxydecanoic acid, other isomers | >95% | 16% : 24% : 60% | [1] |
| P450-TT | Decanoic Acid | 5-hydroxydecanoic acid, 6-hydroxydecanoic acid | >95% | 10% : 90% : 0% | [1] |
Key Observations:
-
High Conversion: Both P450-AT and P450-TT enzymes demonstrate high conversion rates of decanoic acid.[1]
-
Variable Regioselectivity: P450-AT produces a mixture of C5 and C6 hydroxylated products, while P450-TT exhibits a strong preference for hydroxylation at the C5 position, with minor formation of the C6 isomer.[1] This highlights the potential for enzyme engineering to tailor the regioselectivity towards the desired 6-hydroxydecanoic acid.
Experimental Protocol: Biocatalytic Hydroxylation of Decanoic Acid
This protocol is based on the methodology described for the hydroxylation of decanoic acid using P450 enzymes.[1]
1. Reaction Setup:
-
A reaction mixture is prepared containing potassium phosphate buffer (pH 7.4), the P450 enzyme, a cofactor regeneration system (glucose dehydrogenase and glucose), and the substrate, decanoic acid, dissolved in a suitable solvent (e.g., DMSO).
-
The reaction is initiated by the addition of NADPH.
2. Reaction Conditions:
-
The reaction is typically carried out at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).
3. Product Extraction and Analysis:
-
The reaction is quenched by acidification.
-
The products are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion and regioselectivity.
Experimental Workflow: Biocatalytic Synthesis
Caption: Experimental workflow for the biocatalytic synthesis of 6-hydroxydecanoic acid.
Chemocatalytic Synthesis: A Route Through Baeyer-Villiger Oxidation
A common chemocatalytic route to ω-hydroxy acids involves the Baeyer-Villiger oxidation of a cyclic ketone precursor. While direct synthesis of 6-hydroxydecanoic acid via this method is less common, the synthesis of its close homolog, 6-hydroxyhexanoic acid from cyclohexanone, provides a relevant comparison of catalyst efficacy. The resulting ε-caprolactone is then hydrolyzed to the desired hydroxy acid.
Catalyst Performance
A variety of catalysts have been employed for the Baeyer-Villiger oxidation of cyclohexanone, with varying degrees of success.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Cyclohexanone Conversion (%) | ε-Caprolactone Selectivity (%) | Reference |
| Perdecanoic Acid (perC10) | - | Toluene | 55 | - | High (Oligomers formed) | [2] |
| Sn-Beta Zeolite | H₂O₂ (30%) | Ethanol | 70 | ~80 | ~70 | [3] |
| Antimony Trifluoride on HMS | H₂O₂ (70%) | Cyclohexanone (excess) | 70 | - | Yield of 33% | [4] |
| Hydrotalcite-supported Sb | H₂O₂ | Acetonitrile | - | ~42 | >94 | [5] |
Key Observations:
-
Peracids: Peracids, such as perdecanoic acid, are effective oxidants for the Baeyer-Villiger reaction, though they can lead to the formation of oligomers.[2]
-
Solid Acid Catalysts: Heterogeneous catalysts like Sn-Beta zeolite and supported antimony catalysts offer the advantages of easier separation and potential for reuse.[3][4][5]
-
Selectivity: High selectivity for ε-caprolactone can be achieved with certain catalyst systems, such as hydrotalcite-supported antimony.[5]
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
The following is a generalized protocol for the Baeyer-Villiger oxidation of cyclohexanone.
1. Reaction Setup:
-
The catalyst (e.g., Sn-Beta zeolite) is suspended in a solvent (e.g., ethanol) in a reaction vessel.
-
Cyclohexanone is added to the mixture.
2. Reaction Conditions:
-
The reaction mixture is heated to the desired temperature (e.g., 70°C).
-
The oxidant (e.g., hydrogen peroxide) is added dropwise over a period of time.
-
The reaction is allowed to proceed for a specified duration with stirring.
3. Product Isolation and Analysis:
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The product, ε-caprolactone, is purified by distillation.
-
The conversion and selectivity are determined by techniques such as gas chromatography (GC).
4. Hydrolysis to 6-Hydroxyhexanoic Acid:
-
The purified ε-caprolactone is then hydrolyzed under acidic or basic conditions to yield 6-hydroxyhexanoic acid.
Experimental Workflow: Chemocatalytic Synthesis
Caption: Experimental workflow for the chemocatalytic synthesis of 6-hydroxyhexanoic acid.
Conclusion
Both biocatalytic and chemocatalytic approaches offer viable pathways for the synthesis of 6-hydroxydecanoic acid and its analogs.
-
Biocatalysis , particularly with P450 monooxygenases, provides a direct and highly selective method for the hydroxylation of decanoic acid. While wild-type enzymes may not yet provide optimal regioselectivity for the 6-hydroxy position, the high conversion rates and the potential for protein engineering make this a very promising route for producing enantiomerically pure 6-hydroxydecanoic acid.
-
Chemocatalysis , via the Baeyer-Villiger oxidation of a cyclic ketone precursor, represents a more traditional and often high-yielding approach. The development of heterogeneous catalysts has improved the sustainability of this method. However, this is an indirect route that requires a subsequent hydrolysis step and may lack the stereoselectivity inherent in biocatalytic systems.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired purity, yield, cost, and environmental impact. For applications requiring high enantiopurity, biocatalysis presents a significant advantage. For large-scale production where cost and throughput are primary drivers, chemocatalysis may be the more established option. Further research into both enzyme engineering and the development of more efficient and selective solid acid catalysts will continue to advance the synthesis of this important molecule.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6531615B2 - Process for the oxidation of cyclohexanone to ε-caprolactone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Studies of 6-Hydroxydecanoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in vivo methodologies used to study the metabolism of 6-hydroxydecanoic acid. Due to a lack of direct experimental data for 6-hydroxydecanoic acid, this comparison leverages data from structurally similar medium-chain fatty acids (MCFAs), primarily decanoic acid and lauric acid, to infer the metabolic fate of 6-hydroxydecanoic acid.
Introduction to 6-Hydroxydecanoic Acid Metabolism
6-hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Its metabolism is expected to follow two primary pathways: ω-oxidation and β-oxidation.[2][3] ω-oxidation involves the oxidation of the terminal methyl group, while β-oxidation is the process by which fatty acids are broken down to produce energy.[2][3] Key enzymes in these pathways include Cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases, aldehyde dehydrogenases, and various enzymes of the β-oxidation spiral.[2][4]
In Vitro vs. In Vivo Methodologies: A Comparative Overview
In vitro and in vivo studies offer complementary insights into the metabolism of fatty acids. In vitro systems, such as liver microsomes and isolated mitochondria, allow for the study of specific enzymatic reactions in a controlled environment.[5][6] In vivo studies, typically conducted in rodent models, provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) within a complex biological system.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on the metabolism of medium-chain fatty acids, which can be used to approximate the metabolic parameters of 6-hydroxydecanoic acid.
Table 1: In Vitro Metabolic Parameters of Medium-Chain Fatty Acids
| Fatty Acid | System | Enzyme | Vmax (nmol/min/mg protein) | Km (µM) | Reference(s) |
| Lauric Acid (C12) | Human Liver Microsomes | CYP4A11 | 38 ± 8 min⁻¹ | 200 ± 50 | [5] |
| Decanoic Acid (C10) | Rat Liver Microsomes | CYP4 Family | - | 3.1 | [9] |
Note: Data for 6-hydroxydecanoic acid is not available. The data presented is for structurally related medium-chain fatty acids to provide an estimate of metabolic activity.
Table 2: In Vivo Pharmacokinetic Parameters of Medium-Chain Fatty Acids in Rats
| Fatty Acid | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Decanoic Acid | Oral | - | - | - | [7] |
| 10-hydroxy-2-decenoic acid | Oral | - | - | 2500.05 ± 569.58 | [10] |
| Sebacic Acid (metabolite) | Oral | - | - | 322.57 ± 137.36 | [10] |
Note: Direct pharmacokinetic data for 6-hydroxydecanoic acid is not available. The data for related compounds illustrates the expected rapid absorption and metabolism of MCFAs.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted for the study of 6-hydroxydecanoic acid metabolism.
Objective: To determine the in vitro metabolism of 6-hydroxydecanoic acid using human liver microsomes and to identify the metabolites formed.
Materials:
-
Human liver microsomes (HLMs)
-
6-hydroxydecanoic acid
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of 6-hydroxydecanoic acid in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 6-hydroxydecanoic acid stock solution.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.[11][12]
In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for studying the pharmacokinetics of 6-hydroxydecanoic acid in a rodent model.
Objective: To determine the pharmacokinetic profile of 6-hydroxydecanoic acid in rats after oral administration.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
6-hydroxydecanoic acid formulated for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of 6-hydroxydecanoic acid via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract 6-hydroxydecanoic acid and its potential metabolites from the plasma samples.
-
Quantify the concentrations of the parent compound and metabolites using a validated LC-MS/MS method.[11][12]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Signaling Pathways and Metabolic Workflows
Omega (ω)-Oxidation Pathway
The ω-oxidation of 6-hydroxydecanoic acid is expected to occur in the smooth endoplasmic reticulum of liver and kidney cells.[2] This pathway involves the sequential oxidation of the terminal methyl group to a carboxylic acid, forming a dicarboxylic acid.[2]
Caption: Inferred ω-oxidation pathway of 6-hydroxydecanoic acid.
Beta (β)-Oxidation of Dicarboxylic Acids
The dicarboxylic acid product of ω-oxidation can then undergo β-oxidation from either end of the molecule within the peroxisomes and mitochondria to yield shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the citric acid cycle.[3][13]
References
- 1. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo absorption of medium-chain fatty acids by the rat colon exceeds that of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and pharmacokinetics of medium chain fatty acids after oral administration of royal jelly to healthy subjects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment and Reference Standard Qualification of 6-Hydroxydecanoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity and the proper qualification of reference standards are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 6-hydroxydecanoic acid and outlines the qualification process for its reference standard, supported by experimental data and detailed protocols.
Data Presentation: Purity Assessment Methodologies
The selection of an appropriate analytical technique for purity assessment is crucial and depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. Below is a comparative summary of common methods for the quantitative analysis of 6-hydroxydecanoic acid.
Table 1: Comparison of Analytical Methods for Purity Assessment of 6-Hydroxydecanoic Acid
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass spectrometry. | Quantitative analysis based on the nuclear magnetic resonance of ¹H nuclei. |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Primary Use | Assay, routine purity testing, separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute quantification without a specific reference standard, structural elucidation. |
Reference Standard Qualification
A reference standard for 6-hydroxydecanoic acid must be highly purified and well-characterized to serve as a benchmark for analytical measurements. The qualification process involves a series of tests to confirm its identity, purity, and potency.
Table 2: Comparison of a Commercial and a Primary Reference Standard for 6-Hydroxydecanoic Acid
| Specification | Commercial Grade Reference Standard | Primary Reference Standard |
| Identity Confirmation | Conforms to IR and ¹H-NMR spectra. | Conforms to IR, ¹H-NMR, ¹³C-NMR, and MS data. |
| Purity (by HPLC) | ≥98.0% | ≥99.5% |
| Purity (by GC-MS) | ≥98.0% | ≥99.5% |
| Water Content (Karl Fischer) | ≤0.5% | ≤0.1% |
| Residual Solvents (GC-HS) | Meets USP <467> requirements. | Meets USP <467> requirements with specified limits for all potential solvents. |
| Inorganic Impurities | Not specified. | Residue on ignition ≤0.1%. |
| Certificate of Analysis | Provides purity value and identity confirmation. | Comprehensive report including all characterization data, uncertainty statement, and storage conditions. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This method is suitable for determining the purity of 6-hydroxydecanoic acid and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve 6-hydroxydecanoic acid in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of 6-hydroxydecanoic acid to the total peak area of all components in the chromatogram (area percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of 6-hydroxydecanoic acid.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Derivatization Procedure (Silylation):
-
Accurately weigh approximately 1 mg of the 6-hydroxydecanoic acid sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard if required.
Quantitative Nuclear Magnetic Resonance (qNMR) for Potency Determination
qNMR allows for the absolute quantification of 6-hydroxydecanoic acid without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 6-hydroxydecanoic acid sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer a precise volume of the solution into an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the concentration and purity of 6-hydroxydecanoic acid based on the integral values, the number of protons, and the known purity of the internal standard.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the purity assessment and reference standard qualification of 6-hydroxydecanoic acid.
Caption: Workflow for the purity assessment of 6-hydroxydecanoic acid.
Caption: Qualification of a 6-hydroxydecanoic acid reference standard.
A Comparative Guide to the Quantification of 6-Hydroxydecanoic Acid for Researchers and Drug Development Professionals
The accurate quantification of 6-hydroxydecanoic acid, a medium-chain hydroxy fatty acid, is crucial for various research and development applications, from biomarker discovery to therapeutic monitoring. This guide provides a comparative overview of the two predominant analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a formal inter-laboratory study on 6-hydroxydecanoic acid is not publicly available, this document synthesizes established protocols and performance data for the analysis of hydroxy fatty acids to offer a reliable comparison.
Quantitative Data Comparison
The performance of GC-MS and LC-MS/MS for the analysis of 6-hydroxydecanoic acid is summarized below. The values represent typical performance characteristics and may vary based on the specific instrumentation, sample matrix, and protocol optimizations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Mandatory (e.g., Silylation) | Often not required |
| Typical Limit of Detection (LOD) | Low ng/mL | pg/mL to low ng/mL[1] |
| Typical Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL[1] |
| Linear Dynamic Range | Approx. 2-3 orders of magnitude | Approx. 3-4 orders of magnitude[2] |
| Precision (RSD%) | < 15% | < 10%[1] |
| Accuracy/Recovery | 85-115% | 83-113%[1] |
| Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation and faster run times |
| Selectivity | High, dependent on chromatographic separation | Very high, especially with Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed methodologies for the quantification of 6-hydroxydecanoic acid using GC-MS and LC-MS/MS are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of hydroxy fatty acids necessitates a derivatization step to increase their volatility and thermal stability. Silylation is a common and effective method.
1. Sample Preparation (Extraction):
-
For biological fluids (e.g., plasma, serum), perform a liquid-liquid extraction. To 100 µL of sample, add an internal standard (e.g., a deuterated analog of 6-hydroxydecanoic acid).
-
Acidify the sample with a small volume of 6 M HCl.
-
Extract the lipids twice with 3 mL of ethyl acetate or a hexane/isopropanol mixture.[3]
-
Vortex vigorously and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37-40°C.[3]
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine or acetonitrile.[4][5]
-
Cap the vial tightly and heat at 60-80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of both the carboxylic acid and hydroxyl groups.[3][5]
-
After cooling, the sample is ready for injection.
3. GC-MS Analysis:
-
GC Column: Use a mid-polarity capillary column such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Injector: Set to 250-280°C in splitless mode.[4]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Detection:
-
Use Electron Ionization (EI) at 70 eV.
-
The MS source temperature should be around 230°C and the quadrupole temperature at 150°C.
-
Acquire data in either full scan mode (m/z 50-500) for identification or Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic fragment ions of the 6-hydroxydecanoic acid TMS derivative.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS often allows for the direct analysis of 6-hydroxydecanoic acid without derivatization, offering a more streamlined workflow.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, add 3-4 volumes of cold acetonitrile or methanol containing an internal standard to 1 volume of sample.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 50:50 methanol:water).[6]
-
Liquid-Liquid Extraction (for cleaner samples): Follow the extraction protocol for GC-MS, but redissolve the dried extract in the LC mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 or C8 reversed-phase column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is typically used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 2 mM ammonium acetate.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5-10%).
-
Linearly increase to 95-100% B over 5-10 minutes.
-
Hold at high organic content for 2-3 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Precursor Ion: [M-H]⁻ for 6-hydroxydecanoic acid (m/z 187.13).
-
Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
-
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of 6-hydroxydecanoic acid by GC-MS and LC-MS/MS.
Caption: GC-MS analytical workflow.
Caption: LC-MS/MS analytical workflow.
Potential Signaling Pathway
While the specific signaling roles of 6-hydroxydecanoic acid are not extensively characterized, it is known that its isomer, 10-hydroxydecanoic acid, undergoes ω-oxidation and can influence cellular signaling. This pathway illustrates the metabolic fate and potential receptor interaction for medium-chain hydroxy fatty acids.
Caption: Potential metabolic and signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. marinelipids.ca [marinelipids.ca]
- 5. restek.com [restek.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - GT [thermofisher.com]
Safety Operating Guide
Safe Disposal of 6-Hydroxydecanoic Acid in a Laboratory Setting
This guide provides detailed procedures for the proper disposal of 6-hydroxydecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is synthesized from safety data sheets for similar compounds, including decanoic acid and other hydroxydecanoic acid isomers, to provide the most relevant guidance in the absence of a specific safety data sheet for the 6-hydroxy- isomer.
Hazard and Safety Information
Based on data for analogous compounds, 6-hydroxydecanoic acid is anticipated to be a skin and eye irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its potential hazards.
| Property | Data |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful to aquatic life with long lasting effects (H412).[1] |
| Physical State | Solid, white crystals.[1][2] |
| Solubility | Insoluble in water. Soluble in most organic solvents and dilute nitric acid.[1][2] |
| Incompatibilities | Strong oxidizing agents, bases, and reducing agents.[2][3][4] |
Experimental Protocol: Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[1][2]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate the Area: After the material has been collected, wipe down the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including paper towels and wipes, should be placed in the same hazardous waste container as the spilled chemical.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing 6-hydroxydecanoic acid, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated, compatible, and clearly labeled waste container.
-
The container should be made of a material compatible with organic acids.
-
Do not mix with incompatible waste streams such as bases, strong oxidizing agents, or reducing agents.[2][4]
-
-
Waste Storage:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "6-Hydroxydecanoic Acid," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
Disposal Workflow
Caption: Disposal workflow for 6-hydroxydecanoic acid.
References
Essential Safety and Logistical Information for Handling Decanoic Acid, 6-hydroxy-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Decanoic acid, 6-hydroxy- (CAS Number: 16899-10-8).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this isomer, the following information is synthesized from data on similar hydroxy fatty acids and decanoic acid. All personnel must review this information before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust or aerosols are generated. |
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of Decanoic acid, 6-hydroxy-. Data for decanoic acid and its other isomers are provided for reference and should be considered as approximations.
| Property | Value | Source/Note |
| Molecular Formula | C10H20O3 | [1][3] |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid at room temperature. | [3] |
| Solubility | Practically insoluble in water; soluble in organic solvents. | [3][4] |
| Boiling Point | ~318.9 °C at 760 mmHg | (Data for 2-Hydroxydecanoic acid)[5] |
| Melting Point | 75 - 77 °C | (Data for 10-Hydroxydecanoic acid)[2] |
| Flash Point | ~160.9 °C | (Data for 2-Hydroxydecanoic acid)[5] |
| Density | ~1.011 g/cm³ | (Data for 2-Hydroxydecanoic acid)[5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of any vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Operational Workflow
The following diagram illustrates the standard operational workflow for handling Decanoic acid, 6-hydroxy- in a laboratory setting.
Caption: Safe handling workflow for Decanoic acid, 6-hydroxy-.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 5. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
